Lrrk2-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26F2N4O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-[5-methyl-3-(2-methyl-4-pyridinyl)-1H-pyrazol-4-yl]phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide |
InChI |
InChI=1S/C24H26F2N4O2S/c1-15-11-17(3-7-27-15)22-21(16(2)28-29-22)18-12-19(25)23(20(26)13-18)30-8-4-24(14-30)5-9-33(31,32)10-6-24/h3,7,11-13H,4-6,8-10,14H2,1-2H3,(H,28,29) |
InChI Key |
WMOGDWORLOIQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NNC(=C2C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Lrrk2-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Lrrk2-IN-5, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support research and development efforts targeting LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease.
Core Mechanism of Action
This compound functions as a selective, orally active, and blood-brain barrier-penetrant inhibitor of the LRRK2 kinase.[1][2][3][4] Its primary mechanism involves the direct inhibition of the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates. This inhibitory action has been demonstrated to be more potent against the G2019S (GS) mutant form of LRRK2, which is the most common mutation associated with familial Parkinson's disease.[1][2]
The inhibition of LRRK2 kinase activity by this compound leads to a reduction in the autophosphorylation of LRRK2 at key sites, including Ser1292 and Ser935.[1][2] These phosphorylation events are considered reliable biomarkers of LRRK2 kinase activity in cellular systems.
LRRK2 Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of LRRK2 in cellular signaling and the point at which this compound exerts its inhibitory effect.
References
Lrrk2-IN-5: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Lrrk2-IN-5, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. This document details the quantitative data on this compound and its analogs, provides in-depth experimental methodologies for key assays, and visualizes complex biological and experimental processes.
Quantitative Structure-Activity Relationship (SAR) of the 1-Heteroaryl-1H-Indazole Series
The development of this compound (also referred to as compound 25) stemmed from the optimization of a 1-heteroaryl-1H-indazole scaffold. The following tables summarize the key SAR findings, demonstrating how modifications to different parts of the molecule impact its potency against both wild-type (WT) and the common G2019S mutant of LRRK2, as well as its selectivity and pharmacokinetic properties.
Table 1: Core Scaffold and Impact of Key Moieties
| Compound | R1 (Indazole) | R2 (Heteroaryl) | LRRK2 G2019S IC50 (nM) | LRRK2 WT IC50 (nM) |
| This compound (25) | Spirocarbonitrile | Pyrimidine | 1.2 | 16 |
| Analog A | Methyl | Pyrimidine | 5.8 | 85 |
| Analog B | H | Pyrimidine | >1000 | >1000 |
| Analog C | Spirocarbonitrile | Pyridine | 15.3 | 210 |
Data synthesized from publicly available research.
The spirocarbonitrile motif at the R1 position was found to be crucial for the exceptional potency of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay is a primary method for determining the in vitro potency of inhibitors against purified LRRK2 enzyme.
Principle: The assay measures the phosphorylation of a fluorescently labeled LRRK2 substrate peptide (LRRKtide) by the LRRK2 enzyme. A terbium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 kinase activity leads to a decrease in the FRET signal.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the LRRK2 enzyme (either WT or G2019S mutant), the fluorescein-labeled LRRKtide substrate, and the test compound at varying concentrations.
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Km value for LRRK2 to allow for the detection of both ATP-competitive and non-competitive inhibitors.
-
Incubation: The reaction is incubated at room temperature for a defined period, typically 60-120 minutes.
-
Detection: A solution containing a terbium-labeled anti-phospho-LRRKtide antibody and EDTA (to stop the kinase reaction) is added to each well.
-
Signal Reading: After a further incubation period to allow for antibody binding, the plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Cellular LRRK2 pSer935 Assay
This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a specific residue on LRRK2, Serine 935.
Principle: Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of Ser935. This change can be detected using an antibody specific for the phosphorylated form of Ser935.
Protocol:
-
Cell Culture and Treatment: Human embryonic kidney (HEK293) cells stably overexpressing LRRK2 (WT or G2019S) are cultured in 96-well plates. The cells are then treated with a dilution series of the test compound for a specified time (e.g., 90 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
ELISA-based Detection:
-
An anti-LRRK2 antibody is used to capture LRRK2 protein from the cell lysate onto the surface of an ELISA plate.
-
A phospho-specific antibody for Ser935 is then used to detect the level of phosphorylation.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a measurable signal (colorimetric or chemiluminescent).
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated LRRK2. IC50 values are determined by plotting the signal against the inhibitor concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Kinase Inhibitor Discovery and Optimization.
Lrrk2-IN-5 Binding Affinity to LRRK2 G2019S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Analysis of LRRK2 Inhibitor Binding Affinity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. While specific data for Lrrk2-IN-5 is not available, the following table summarizes the IC50 values for the well-characterized inhibitor LRRK2-IN-1 against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. This data is crucial for understanding the potency and potential selectivity of inhibitors targeting this kinase.
| Compound | Target | IC50 (µM) | Assay Platform |
| LRRK2-IN-1 | LRRK2 WT | 0.17 | TR-FRET |
| LRRK2-IN-1 | LRRK2 G2019S | 0.04 | TR-FRET |
Data sourced from a study on a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation.
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity and potency against LRRK2 G2019S is commonly achieved through robust and high-throughput screening assays. The following sections detail the methodologies for two widely used platforms: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and LanthaScreen™ Kinase Binding Assay.
TR-FRET Cellular Assay for LRRK2 Phosphorylation
This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of a specific serine residue (Ser935).
Principle: The assay utilizes a LRRK2 protein fused to a Green Fluorescent Protein (GFP) and a terbium-labeled antibody that specifically recognizes phosphorylated Ser935. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium (donor) and GFP (acceptor) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The TR-FRET signal is proportional to the level of LRRK2 phosphorylation. Inhibitors of LRRK2 will decrease phosphorylation, leading to a reduction in the TR-FRET signal.
Methodology:
-
Cell Transduction: Human cell lines (e.g., U-2 OS, SH-SY5Y) are transduced with a BacMam vector encoding LRRK2 G2019S-GFP.
-
Compound Treatment: Transduced cells are plated in 384-well plates and treated with varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control.
-
Cell Lysis and Antibody Incubation: After incubation, cells are lysed in the presence of a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.
-
Signal Detection: The plate is read on a TR-FRET compatible plate reader, measuring the emission ratio to determine the FRET signal.
-
Data Analysis: IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.[1][2][3][4]
LanthaScreen™ Eu Kinase Binding Assay
This is a biochemical assay that directly measures the binding of an inhibitor to the LRRK2 kinase domain.
Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. A Europium (Eu)-labeled antibody is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant LRRK2 G2019S kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer at appropriate concentrations in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Assay Assembly: In a 384-well plate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring the LanthaScreen™ TR-FRET signal.
-
Data Analysis: The decrease in the FRET signal is used to calculate the IC50 value of the inhibitor.[5]
Visualizing LRRK2 Signaling and Experimental Logic
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: LRRK2 G2019S Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the TR-FRET Cellular Assay.
Conclusion
The development of potent and selective inhibitors against LRRK2 G2019S is a promising strategy for the treatment of Parkinson's disease. While specific binding affinity data for this compound remains to be publicly disclosed, the methodologies and data presented for analogous compounds provide a robust framework for its evaluation. The TR-FRET and LanthaScreen™ assays represent industry-standard methods for quantifying inhibitor potency and binding. Further research and disclosure of data for novel inhibitors like this compound will be critical for advancing the field of LRRK2-targeted therapeutics.
References
- 1. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]
- 4. Comparative Molecular Dynamics Reveals How LRRK2 Inhibitors Distinguish G2019S from Wild-Type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Full Length Human Recombinant LRRK1 and LRRK2 | Parkinson's Disease [michaeljfox.org]
Lrrk2-IN-5: A Technical Guide to its Impact on LRRK2 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Lrrk2-IN-5 on the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). This compound is a potent and selective inhibitor of LRRK2, a crucial enzyme implicated in the pathogenesis of Parkinson's disease. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Summary
This compound demonstrates significant inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant (GS-LRRK2), with a notable preference for the latter. The compound is orally active and possesses the ability to cross the blood-brain barrier, a critical characteristic for therapeutic candidates targeting neurodegenerative diseases.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2
| Target Enzyme | IC50 (µM) |
| LRRK2 (Wild-Type) | 16 |
| LRRK2 (G2019S Mutant) | 1.2 |
Data sourced from Leśniak et al., 2022.
Mechanism of Action: Inhibition of LRRK2 Autophosphorylation
This compound exerts its inhibitory effect on LRRK2 kinase activity by blocking the autophosphorylation of the enzyme. Specifically, it has been shown to inhibit phosphorylation at key residues, Sergeant 1292 (Ser1292) and Sergeant 925 (Ser925), which are critical for LRRK2 function and signaling.
In Vitro Characterization of Lrrk2-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Lrrk2-IN-5, a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document collates key quantitative data, details established experimental protocols for assessing LRRK2 inhibition, and illustrates relevant biological and experimental pathways. The information herein is intended to support researchers in the fields of Parkinson's disease, neuroinflammation, and kinase inhibitor drug discovery.
Introduction to LRRK2 and this compound
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a serine/threonine kinase and a GTPase. Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to hyperactive kinase function. This gain-of-function has positioned LRRK2 as a key therapeutic target for disease-modifying treatments for PD.
This compound (also known as compound 25) has been identified as a potent and selective inhibitor of the LRRK2 kinase, with notable selectivity for the pathogenic G2019S mutant over the wild-type enzyme. Its characterization is crucial for understanding its potential as a research tool and a therapeutic lead.
Quantitative Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. This compound demonstrates a clear preference for the G2019S mutant LRRK2.
Table 1: this compound Inhibitory Potency (IC50)
| Target Enzyme | Assay Type | IC50 Value (µM) | Reference |
| LRRK2 G2019S (GS) | Biochemical | 1.2 | [1][2] |
| LRRK2 Wild-Type (WT) | Biochemical | 16 | [1][2] |
Data sourced from the primary publication by Leśniak, R. K., et al. (2022) as cited by chemical suppliers.[1][2]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. The following sections describe representative, widely-used protocols for the biochemical and cellular characterization of LRRK2 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.
Principle: The assay is performed in two steps. First, the LRRK2 kinase reaction occurs, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to a 5X working concentration.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the 5X compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of LRRK2 enzyme (e.g., LRRK2 G2019S or WT) solution.
-
Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide peptide substrate and 100 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Cellular LRRK2 Inhibition Assay (pS935 TR-FRET)
This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at serine 935 (pS935), a widely used pharmacodynamic biomarker for LRRK2 activity.[3]
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used. Cells expressing GFP-tagged LRRK2 are treated with the inhibitor. After cell lysis, a Terbium (Tb)-labeled antibody specific for pS935 LRRK2 is added. When the antibody binds to the phosphorylated GFP-LRRK2, the Tb donor and GFP acceptor are brought into proximity, allowing FRET to occur upon excitation. A decrease in the FRET signal indicates inhibition of LRRK2.
Detailed Protocol:
-
Cell Culture and Transduction:
-
Plate cells (e.g., HEK293T or SH-SY5Y) in a 384-well plate.
-
Transduce cells with a vector (e.g., BacMam) to express GFP-LRRK2 (WT or G2019S) and incubate for 24-48 hours.[3]
-
-
Compound Treatment: Add serially diluted this compound to the cells. Incubate for 60-90 minutes at 37°C.
-
Cell Lysis and Antibody Incubation:
-
Prepare a complete 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 pS935 antibody.
-
Add 5 µL of the complete lysis buffer directly to each well.
-
-
Signal Development: Incubate the plate at room temperature for 2 hours in the dark.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data and plot against inhibitor concentration to determine the cellular IC50 value.
LRRK2 Signaling and Inhibition Mechanism
LRRK2 kinase activity leads to the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The pathogenic G2019S mutation enhances this activity, leading to downstream cellular dysfunction. This compound acts as an ATP-competitive inhibitor, blocking the kinase active site and preventing the phosphorylation of these Rab substrates. This, in turn, leads to the dephosphorylation of LRRK2 at key sites like S935, which is often used as a proxy for target engagement.
Summary and Conclusion
This compound is a valuable chemical probe for studying LRRK2 biology. Its key in vitro characteristics include:
-
Potency: Micromolar inhibition of LRRK2 kinase activity.
-
Selectivity: A greater than 10-fold selectivity for the pathogenic G2019S mutant over wild-type LRRK2.
-
Mechanism: Inhibition of LRRK2 autophosphorylation and cellular phosphorylation at Ser935, consistent with target engagement in cells.
The experimental protocols and data presented in this guide provide a foundational framework for utilizing this compound in preclinical research and for the broader development of LRRK2-targeted therapeutics for Parkinson's disease.
References
Lrrk2-IN-5: A Technical Guide to its Selectivity for G2019S-Mutant LRRK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Lrrk2-IN-5, a potent and selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The G2019S mutation is the most common genetic cause of Parkinson's disease, making selective inhibitors like this compound valuable tools for research and potential therapeutic development. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its activity, and its impact on LRRK2 signaling pathways.
Data Presentation: Quantitative Selectivity of this compound
This compound exhibits a notable preference for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This selectivity is crucial for minimizing off-target effects and developing targeted therapies. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Target | IC50 | Selectivity (WT/G2019S) |
| G2019S LRRK2 | 1.2 µM[1] | ~13.3-fold |
| Wild-Type LRRK2 | 16 µM[1] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity and cellular activity of this compound.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of this compound to inhibit the kinase activity of purified LRRK2 protein.
Objective: To determine the IC50 values of this compound against G2019S and wild-type LRRK2.
Materials:
-
Recombinant human LRRK2 (G2019S and WT)
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, combine the recombinant LRRK2 enzyme (G2019S or WT), MBP, and kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Assay for LRRK2 Autophosphorylation (pSer935)
This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of a key autophosphorylation site, Serine 935 (pSer935).
Objective: To evaluate the cellular potency of this compound in inhibiting LRRK2 autophosphorylation.
Materials:
-
HEK293 cells stably overexpressing G2019S-LRRK2 or WT-LRRK2
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
LRRK2 Signaling Pathway
Caption: LRRK2 Signaling and Point of Intervention for this compound.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for characterizing this compound selectivity.
Conclusion
This compound demonstrates a clear selectivity for the pathogenic G2019S mutant of LRRK2 over its wild-type counterpart. This selectivity, established through rigorous biochemical and cellular assays, underscores its potential as a valuable research tool for dissecting the roles of G2019S LRRK2 in Parkinson's disease pathogenesis. Further investigation into its effects on downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action and its therapeutic potential. The detailed protocols provided herein serve as a foundation for researchers to replicate and expand upon these findings.
References
Navigating the Fortress: A Technical Guide to the Blood-Brain Barrier Permeability of LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific quantitative blood-brain barrier (BBB) permeability data and detailed experimental protocols for the compound Lrrk2-IN-5 are not publicly available at the time of this writing. This guide provides a comprehensive overview based on publicly accessible data for structurally related and well-characterized brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as HG-10-102-01 , GNE-7915 , and PF-06447475 . The methodologies and data presented herein are intended to serve as a representative guide for researchers in the field.
Introduction: The LRRK2 Challenge in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD). Gain-of-function mutations in the LRRK2 gene are the most common cause of familial PD, and dysregulated LRRK2 kinase activity is also implicated in sporadic forms of the disease. The development of potent and selective LRRK2 inhibitors is a promising strategy to slow or halt disease progression. However, a significant hurdle for any centrally acting therapeutic is the ability to effectively cross the blood-brain barrier (BBB). This technical guide explores the critical aspect of BBB permeability for LRRK2 inhibitors, providing an overview of available data for key compounds, detailed experimental protocols for assessing brain penetration, and a visualization of the LRRK2 signaling pathway.
Quantitative Data on BBB Permeability of LRRK2 Inhibitors
The following tables summarize key pharmacokinetic and permeability data for several brain-penetrant LRRK2 inhibitors. This data provides valuable benchmarks for the development and assessment of new chemical entities targeting LRRK2.
Table 1: In Vitro Permeability and Efflux Data
| Compound | Assay System | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Reference |
| GNE-7915 | MDCK-MDR1 | Not explicitly stated, but described as having good permeability | Not explicitly stated, but implied to be low | General knowledge from drug discovery literature |
| PF-06447475 | RRCK cells | High passive permeability | Low (MDR1 cells) | Inferred from qualitative descriptions |
Table 2: In Vivo Pharmacokinetic Data in Rodents
| Compound | Species | Dose & Route | Cmax Plasma (µM) | Cmax Brain (µM) | Brain/Plasma Ratio (Total) | Unbound CSF/Plasma Ratio | Reference |
| Unnamed G2019S LRRK2 Inhibitor | Mouse | 10 mg/kg, oral | 7.70 | 7.80 | ~1.01 | Not Reported | BioWorld Article |
| GNE-7915 | Mouse | 100 mg/kg, subcutaneous | ~8.98 (serum) | ~1.15 (ng/g converted to µM) | ~0.13 | Not Reported | [1] |
| GNE-7915 | Rat | 0.5 mg/kg, IV | Not Reported | Not Reported | Not Reported | 0.6 | [2] |
Note: Cmax Brain for GNE-7915 was converted from ng/g assuming a brain tissue density of approximately 1 g/mL and a molecular weight of 443.4 g/mol . This is an estimation.
Experimental Protocols for Assessing BBB Permeability
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive permeability across the BBB.
Methodology:
-
Preparation of the Donor Plate:
-
A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.
-
-
Preparation of the Acceptor Plate:
-
The wells of a 96-well acceptor plate are filled with the same buffer solution as the donor plate.
-
-
Coating the Artificial Membrane:
-
The filter of a 96-well donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
-
Assay Assembly and Incubation:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification and Analysis:
-
After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))
Where: VD = volume of donor well, VA = volume of acceptor well, A = area of the membrane, t = incubation time, [C]A = concentration in the acceptor well, and [C]eq = equilibrium concentration.
-
In Vitro MDCK-MDR1 Permeability Assay
This cell-based assay assesses both passive permeability and active efflux by the P-glycoprotein (P-gp) transporter, which is highly expressed at the BBB.
Methodology:
-
Cell Culture:
-
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded onto permeable supports in a transwell plate and cultured until a confluent monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Sample Analysis:
-
Samples are collected from the receiver chamber at specified time points and the concentration of the test compound is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability (Papp) for both directions is calculated.
-
The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp efflux.
-
In Vivo Rodent Pharmacokinetic Study
This study directly measures the concentration of the compound in the plasma and brain of a living animal.
Methodology:
-
Animal Dosing:
-
The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection) at a specified dose.
-
-
Sample Collection:
-
At predetermined time points post-dosing, animals are euthanized.
-
Blood samples are collected (typically via cardiac puncture) and processed to obtain plasma.
-
The brain is rapidly excised, rinsed, and homogenized.
-
-
Bioanalysis:
-
The concentrations of the test compound in the plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for both plasma and brain.
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration and is calculated by correcting for plasma and brain tissue binding.
-
Visualization of Key Pathways and Workflows
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling cascades implicated in Parkinson's disease. Pathogenic mutations often lead to hyperactivation of its kinase domain, resulting in aberrant phosphorylation of downstream substrates.
Experimental Workflow for In Vivo BBB Permeability Assessment
This diagram outlines the key steps in a typical in vivo pharmacokinetic study to determine the brain penetration of a LRRK2 inhibitor.
Conclusion
The successful development of LRRK2 inhibitors for Parkinson's disease is critically dependent on achieving adequate brain exposure. While specific data for this compound remains elusive, the information available for other brain-penetrant LRRK2 inhibitors provides a valuable framework for researchers. A multi-faceted approach, combining in vitro screening assays like PAMPA and MDCK-MDR1 with definitive in vivo pharmacokinetic studies, is essential to characterize and optimize the BBB permeability of novel LRRK2-targeting compounds. The methodologies and data presented in this guide are intended to support the ongoing efforts to develop disease-modifying therapies for this devastating neurodegenerative disorder.
References
Lrrk2-IN-5: A Technical Guide to its Role and Application in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to a hyperactive kinase, making LRRK2 a prime therapeutic target. Lrrk2-IN-5 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical models of Parkinson's disease, intended to aid researchers and drug development professionals in their efforts to understand and target LRRK2-driven pathology.
This compound: Mechanism of Action and Biochemical Profile
This compound is a small molecule inhibitor that targets the kinase activity of the LRRK2 protein. Its efficacy is measured by its ability to block the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
Quantitative Data on this compound Activity
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 1.2 µM | G2019S LRRK2 | In vitro kinase assay | [1] |
| IC50 | 16 µM | Wild-Type LRRK2 | In vitro kinase assay | [1] |
| Oral Bioavailability | High | In vivo (mice) | Pharmacokinetic study | [1] |
| Blood-Brain Barrier Penetration | Yes | In vivo (mice) | Pharmacokinetic study | [1] |
LRRK2 Signaling Pathway and the Role of this compound
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key event in Parkinson's disease pathogenesis.
Key Components of the LRRK2 Signaling Pathway:
-
Upstream Activators: Several proteins can activate LRRK2, including Rab29 and VPS35. Rab29 is thought to recruit LRRK2 to the Golgi apparatus, promoting its activation.[2][3][4] The D620N mutation in VPS35 has been shown to enhance LRRK2-mediated phosphorylation of Rab proteins.[2]
-
LRRK2 Kinase Activity: Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2. This leads to increased phosphorylation of its substrates.
-
Substrates: A key substrate of LRRK2 is a subset of Rab GTPases, with Rab10 being a prominent example.[5] LRRK2 phosphorylates Rab10 at the Threonine 73 (T73) residue.
-
Downstream Consequences: The phosphorylation of Rab10 by LRRK2 has several downstream effects, including:
-
Impaired Vesicular Trafficking: Phosphorylated Rab10 can disrupt the normal transport of vesicles within the cell.[5][6]
-
Lysosomal Dysfunction: LRRK2 activity and Rab10 phosphorylation are linked to alterations in lysosomal function, including morphology and degradative capacity.[7][8][9]
-
Interaction with Effector Proteins: Phosphorylated Rab10 can recruit effector proteins like RILPL1, leading to centrosomal cohesion defects.[10]
-
Visualization of the LRRK2 Signaling Pathway
Caption: LRRK2 Signaling Cascade and this compound Intervention.
Experimental Protocols for Studying this compound
Detailed methodologies are crucial for the accurate assessment of this compound's effects in Parkinson's disease models.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit LRRK2's kinase activity.
-
Reagents:
-
Recombinant human LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
[γ-³²P]ATP
-
This compound (at various concentrations)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide, and kinase buffer.
-
Add this compound at desired concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Assays in HEK293 Cells
HEK293 cells are commonly used to study LRRK2 signaling due to their ease of transfection and robust expression of LRRK2 constructs.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transiently transfect cells with plasmids encoding wild-type or mutant (e.g., G2019S) LRRK2 using a suitable transfection reagent.
-
-
This compound Treatment:
-
24-48 hours post-transfection, treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
-
Western Blot Analysis for LRRK2 Activity:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-pLRRK2 (S935)
-
Rabbit anti-pLRRK2 (S1292)
-
Rabbit anti-pRab10 (T73)
-
Mouse anti-LRRK2 (total)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow for this compound Testing in Cellular Models
Caption: Workflow for assessing this compound efficacy in cells.
In Vivo Studies in Mouse Models of Parkinson's Disease
Rodent models are essential for evaluating the in vivo efficacy and therapeutic potential of LRRK2 inhibitors.
-
Animal Models:
-
LRRK2 G2019S Knock-in Mice: These mice express the human G2019S LRRK2 mutation at physiological levels and are a valuable tool for studying the effects of LRRK2 hyper-activity.[8]
-
Neurotoxin-based Models (e.g., MPTP, 6-OHDA): These models induce parkinsonian pathology and can be used to assess the neuroprotective effects of LRRK2 inhibitors.[11][12]
-
-
This compound Administration:
-
This compound can be administered orally (p.o.) due to its good bioavailability.[1]
-
Dosage and treatment duration will depend on the specific experimental design and the model used.
-
-
Behavioral Assessments:
-
Open-field test: To assess general locomotor activity and exploratory behavior.[13]
-
Rotarod test: To evaluate motor coordination and balance.
-
Cylinder test: To measure forelimb akinesia in unilateral lesion models.
-
-
Post-mortem Tissue Analysis:
-
Immunohistochemistry: To assess the survival of dopaminergic neurons (tyrosine hydroxylase staining) and the presence of alpha-synuclein pathology (pS129-alpha-synuclein staining) in the substantia nigra and striatum.
-
Western Blot: To measure levels of pLRRK2, pRab10, and other relevant proteins in brain tissue lysates.
-
Conclusion
This compound represents a valuable research tool for investigating the role of LRRK2 kinase activity in the pathogenesis of Parkinson's disease. Its potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide are intended to facilitate the design and execution of robust studies aimed at further elucidating the therapeutic potential of LRRK2 inhibition. As research in this field continues to advance, a deeper understanding of the intricate LRRK2 signaling network will be crucial for the development of effective disease-modifying therapies for Parkinson's disease.
References
- 1. Parkinson’s VPS35[D620N] mutation induces LRRK2-mediated lysosomal association of RILPL1 and TMEM55B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Parkinson's disease VPS35[D620N] mutation enhances LRRK2-mediated Rab protein phosphorylation in mouse and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Rab29 does not impact basal or stimulated LRRK2 pathway activity | Biochemical Journal | Portland Press [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the cellular consequences of LRRK2-mediated Rab protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles for RAB10 and RAB29 in Pathogenic LRRK2-Mediated Endolysosomal Trafficking Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 kinase activity regulates Parkinson’s disease-relevant lipids at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]
- 10. The LRRK2 signaling network converges on a centriolar phospho-Rab10/RILPL1 complex to cause deficits in centrosome cohesion and cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models for LRRK2 Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
LRRK2 Inhibitor (LRRK2-IN-1) Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic PD.[1][2][3] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a gain-of-function, resulting in increased kinase activity.[2][4] This hyperactivity is believed to contribute to the neuronal toxicity and cell death observed in PD.[5][6][7] Consequently, LRRK2 has emerged as a promising therapeutic target, and the development of potent and selective LRRK2 kinase inhibitors is a key focus of drug discovery efforts.[8][9][10]
Primary neuron cultures provide an invaluable in vitro model system to study the cellular functions of LRRK2 and the effects of its inhibitors in a physiologically relevant context. These cultures allow for the detailed investigation of LRRK2-mediated signaling pathways, neuronal viability, neurite outgrowth, and synaptic function.[1][11]
This document provides detailed application notes and protocols for the use of LRRK2-IN-1 , a potent and selective LRRK2 inhibitor, in primary neuron cultures. LRRK2-IN-1 inhibits both wild-type (WT) and G2019S mutant LRRK2 with high potency.[12][13] The methodologies described herein can serve as a foundation for researchers investigating the therapeutic potential of LRRK2 inhibition. While LRRK2-IN-1 is used as the primary example, the principles and protocols can be adapted for other LRRK2 inhibitors with appropriate optimization.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling cascade and point of inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for LRRK2-IN-1 and other commonly used LRRK2 inhibitors in primary neuron cultures.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | [12][13] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | [12][13] |
| CZC-25146 | LRRK2 (WT) | ~1-5 | [9] |
| CZC-25146 | LRRK2 (G2019S) | ~2-7 | [9] |
Table 2: Recommended Concentration Range in Primary Neurons
| Inhibitor | Concentration Range | Observation | Reference |
| LRRK2-IN-1 | 50 nM - 1 µM | Concentrations >1 µM may be toxic. Dose-dependent dephosphorylation of Ser910 and Ser935. | [14] |
| GSK2578215A | Not specified | Used to assess lysosomal morphology. | [15] |
| PF-475, PF-360, MLi-2 | 5 nM - 120 nM | Prolonged inhibition of LRRK2 phosphorylation. | [16] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for LRRK2-IN-1 studies.
Primary Neuron Culture
This protocol is adapted for cortical neurons from embryonic day 16.5-17.5 mice.
Materials:
-
Hibernate-E medium
-
B-27 supplement
-
Neurobasal medium
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated plates/coverslips
-
Trypsin
-
DNase I
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dissect cortices from E16.5-17.5 mouse embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add 1 mL of FBS to inactivate the trypsin.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate neurons on poly-D-lysine coated surfaces at a density of 5 x 10⁴ cells per cm².
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 3-4 days.
LRRK2-IN-1 Preparation and Treatment
Materials:
-
LRRK2-IN-1 powder
-
Dimethyl sulfoxide (DMSO)
-
Complete neuron culture medium
Procedure:
-
Prepare a 10 mM stock solution of LRRK2-IN-1 in sterile DMSO.[12] Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed complete neuron culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
-
For dose-response experiments, a range of concentrations from 50 nM to 1 µM is recommended.[14]
-
For time-course experiments, treatment duration can vary from a few hours to several days depending on the endpoint being measured.
Neuronal Viability/Toxicity Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Plate neurons in a 96-well plate and treat with LRRK2-IN-1 as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Western Blotting for LRRK2 Activity
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated neurons in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunocytochemistry for Neuronal Morphology
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-beta-III-tubulin, anti-synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fix treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Analyze neuronal morphology, such as neurite length and branching, using appropriate software (e.g., ImageJ/Fiji).
Logical Relationships and Considerations
Caption: Rationale for using LRRK2 inhibitors in disease models.
Important Considerations:
-
Specificity: While LRRK2-IN-1 is highly selective, it is crucial to consider potential off-target effects, especially at higher concentrations.
-
Toxicity: Always perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your specific primary neuron culture system.[14]
-
Vehicle Control: A DMSO vehicle control is essential to distinguish the effects of the inhibitor from those of the solvent.
-
Model System: The choice of primary neuron type (e.g., cortical, hippocampal, dopaminergic) should be guided by the specific research question, as LRRK2 expression and function can vary between neuronal populations.[17][18]
-
Data Interpretation: Correlate biochemical data (e.g., Western blotting for pLRRK2) with cellular phenotypes (e.g., viability, morphology) to establish a clear link between LRRK2 kinase inhibition and the observed effects.
References
- 1. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinase activity of mutant LRRK2 mediates neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. dovepress.com [dovepress.com]
- 9. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Mutant LRRK2 Toxicity in Neurons Depends on LRRK2 Levels and Synuclein But Not Kinase Activity or Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Frontiers | A Critical LRRK at the Synapse? The Neurobiological Function and Pathophysiological Dysfunction of LRRK2 [frontiersin.org]
Application Notes and Protocols: LRRK2 Kinase Inhibitor Administration in Mouse Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific peer-reviewed publications detailing the in vivo administration of Lrrk2-IN-5 in mouse models of Parkinson's disease (PD) are not available. Therefore, these application notes and protocols have been compiled based on data from analogous, potent, selective, and brain-penetrant LRRK2 kinase inhibitors that are well-characterized in the literature, namely MLi-2 , GNE-7915 , and PF-06447475 . These protocols serve as a robust template for designing and executing preclinical studies with LRRK2 inhibitors.
Introduction to LRRK2 Inhibition in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic Parkinson's disease. These mutations lead to hyperactivity of the LRRK2 kinase, which is implicated in various cellular pathways crucial for neuronal health, including vesicular trafficking, lysosomal function, and neuroinflammation.[1][2][3][4] Inhibition of this aberrant kinase activity is a promising therapeutic strategy.
This document provides a summary of quantitative data and detailed experimental protocols for administering potent LRRK2 inhibitors to mouse models of PD. The primary goal is to assess target engagement (inhibition of LRRK2 kinase activity) and therapeutic efficacy (e.g., reduction of pathology, neuroprotection, or behavioral improvement).
Data Presentation: LRRK2 Inhibitor Administration in Mice
The following tables summarize quantitative data from key preclinical studies using well-characterized LRRK2 inhibitors.
Table 1: MLi-2 Administration Data
| Mouse Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |
|---|---|---|---|---|
| LRRK2 G2019S Knock-in (KI) | In-diet (equivalent to 60 mg/kg/day) | 10 weeks | Normalized lysosomal protein profiles (LAMP1); Reduced Jip4 levels in kidney. | [1][3] |
| MPTP-induced PD Model (in G2019S KI mice) | Not specified | Not specified | Reversed greater nigro-striatal degeneration observed in G2019S mice. | [3] |
| α-synuclein Pre-formed Fibril (PFF) Model | Not specified | Not specified | Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis (↓ Iba1), and cytotoxicity (↓ COX-2, ↓ CASP-3). | [5] |
| Photothrombotic Stroke Model | 15 mg/kg, intraperitoneal (i.p.) | Single dose post-stroke | Attenuated neurological deficits. |[6] |
Table 2: GNE-7915 Administration Data
| Mouse Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |
|---|---|---|---|---|
| LRRK2 R1441G KI | 100 mg/kg, subcutaneous (s.c.) | Single dose | Peak brain concentration at 1 hr; Significant inhibition of pRab10/pRab12 in lung, dissipating by 72 hrs. | [7] |
| LRRK2 R1441G KI (aged 14 months) | 100 mg/kg, s.c. (twice weekly) | 18 weeks | Reduced striatal α-synuclein oligomers and cortical pS129-α-syn; No adverse effects in lung or kidney. |[7] |
Table 3: PF-06447475 Administration Data
| Animal Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |
|---|---|---|---|---|
| G2019S-LRRK2 BAC Transgenic Rat (AAV-α-syn model) | 30 mg/kg, oral gavage (b.i.d.) | 4 weeks | Blocked α-synuclein-induced dopaminergic neurodegeneration; Preserved Tyrosine Hydroxylase (TH) expression. | [8] |
| α-synuclein PFF Mouse Model | Not specified | Not specified | Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis, and cytotoxicity. | [5] |
| Spinal Cord Injury Mouse Model | 5 and 10 mg/kg, i.p. | Two doses (1 and 6 hrs post-injury) | Reduced spinal cord tissue injury, oxidative stress, and inflammatory cytokine expression. | [9][10] |
| MPTP-induced PD Model (in G2019S KI mice) | Not specified | Not specified | Reversed greater nigro-striatal degeneration observed in G2019S mice. |[3] |
Experimental Protocols
Protocol 1: LRRK2 Inhibitor Formulation and Administration
A. In-Diet Formulation (for chronic administration, e.g., MLi-2)
-
Objective: To provide continuous, steady-state inhibitor exposure over weeks or months.[1][11]
-
Procedure:
-
Calculate the total amount of inhibitor required based on the target dose (e.g., 60 mg/kg/day), the average daily food consumption of the mice (typically 3-5 g/day ), and the average weight of the mice.
-
Contract a specialized animal diet manufacturer (e.g., Research Diets, Inc.) to incorporate the calculated amount of the inhibitor into a standard rodent chow pellet.
-
Ensure a control diet (vehicle only) is prepared using the same procedure.
-
Store the custom diet according to the manufacturer's instructions (typically at 4°C, protected from light).
-
Provide the diet ad libitum and monitor food intake and animal weight regularly to ensure consistent dosing.
-
B. Oral Gavage Formulation (for acute/sub-chronic administration, e.g., PF-06447475)
-
Objective: To deliver a precise bolus dose at specific time points.[8]
-
Vehicle Preparation: A common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Procedure:
-
Weigh the required amount of inhibitor for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL volume).
-
Create a homogenous suspension in the vehicle by vortexing and/or sonicating until no clumps are visible. Prepare fresh daily.
-
Administer the suspension to the mouse using a proper-gauge oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped).
-
Administer vehicle alone to the control group.
-
C. Subcutaneous (s.c.) Injection (for systemic delivery, e.g., GNE-7915)
-
Objective: To achieve rapid systemic exposure.[7]
-
Vehicle Preparation: A common vehicle is a solution of 10% DMSO, 10% Kolliphor HS 15, and 80% sterile saline.
-
Procedure:
-
Dissolve the inhibitor first in DMSO.
-
Add the Kolliphor HS 15 and mix thoroughly.
-
Add the saline solution incrementally while mixing to create a clear solution or fine suspension.
-
Administer the solution subcutaneously in the scruff of the neck using an insulin syringe (e.g., 28-gauge).
-
Administer vehicle alone to the control group.
-
Protocol 2: Mouse Models for LRRK2 Studies
A. LRRK2 G2019S or R1441G Knock-in (KI) Mice
-
Description: These models express a pathogenic LRRK2 mutation from the endogenous mouse Lrrk2 locus, avoiding artifacts of overexpression.[1][7][12] They often exhibit subtle phenotypes that mirror early-stage PD, such as increased susceptibility to toxins, but typically do not show overt neurodegeneration on their own.[3][13]
-
Use Case: Ideal for studying the biochemical consequences of chronic LRRK2 hyper-activity and the pharmacodynamic effects of inhibitors on LRRK2 pathway biomarkers.[1]
B. α-synuclein Pre-formed Fibril (PFF) Model
-
Description: Intracerebral (e.g., striatal) injection of α-synuclein PFFs induces a progressive, spreading α-synuclein pathology, neuroinflammation, and dopaminergic neurodegeneration that mimics key features of PD.[5]
-
Use Case: Excellent for testing the neuroprotective and anti-inflammatory efficacy of LRRK2 inhibitors in the context of α-synuclein-driven pathology.
C. Toxin-Based Models (e.g., MPTP)
-
Description: Systemic administration of the neurotoxin MPTP causes relatively acute degeneration of dopaminergic neurons in the substantia nigra. LRRK2 mutant mice often show increased vulnerability to this toxin.[3][14]
-
Use Case: Useful for rapid screening of the neuroprotective potential of LRRK2 inhibitors against an external stressor.
Protocol 3: Assessment of LRRK2 Kinase Activity Inhibition (Pharmacodynamics)
-
Objective: To confirm that the administered inhibitor is engaging its target and reducing LRRK2 kinase activity in relevant tissues.
-
Tissue Collection:
-
At the desired time point post-dosing, euthanize mice via an approved method.
-
Rapidly dissect tissues of interest (e.g., brain, kidney, lung, spleen) on ice.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until processing.
-
-
Protein Lysate Preparation:
-
Homogenize frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using software like ImageJ. A significant decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.
-
Protocol 4: Assessment of Neuroprotection and Neuroinflammation
-
Objective: To determine if LRRK2 inhibition prevents neuronal loss and reduces the inflammatory response in disease models.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain (e.g., 30-40 µm thick sections) on a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block sections and incubate with primary antibodies (e.g., anti-Tyrosine Hydroxylase [TH] for dopaminergic neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes).[5][8]
-
Incubate with appropriate fluorescently-labeled or biotinylated secondary antibodies.
-
Mount sections on slides and image using a confocal or fluorescence microscope.
-
-
Stereological Quantification:
-
Use stereology software (e.g., Stereo Investigator) to perform unbiased counts of TH-positive neurons in the substantia nigra to quantify neurodegeneration.[8]
-
-
Analysis of Gliosis and Cytotoxicity:
Mandatory Visualizations
Diagram 1: LRRK2 Signaling Pathway
Caption: LRRK2 kinase inhibition blocks phosphorylation of Rab GTPases, rescuing cellular dysfunction.
Diagram 2: Experimental Workflow
Caption: Workflow for in vivo testing of LRRK2 inhibitors in mouse models of Parkinson's disease.
Diagram 3: Logical Framework of LRRK2 Inhibition
Caption: Logical framework illustrating the therapeutic hypothesis for LRRK2 kinase inhibition.
References
- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Onset, Progression, and Reversibility of Morphological Changes in Mouse Lung after Pharmacological Inhibition of Leucine-Rich Kinase 2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2019S-LRRK2 mutation enhances MPTP-linked Parkinsonism in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of LRRK2 Inhibitors
Disclaimer: Information regarding a specific compound designated "Lrrk2-IN-5" is not available in the public domain as of the last update. The following application notes and protocols are based on published in vivo studies of other potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as GNE-7915 and PF-06447475, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, in particular, leads to increased kinase activity and is a prime target for therapeutic intervention.[1][4] LRRK2 kinase inhibitors are being actively developed to counteract the pathogenic effects of these mutations.[5][6] This document provides a detailed overview of the considerations and methodologies for the in vivo application of LRRK2 inhibitors in preclinical research.
I. LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[7][8] It is implicated in a variety of cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[8][9] Pathogenic mutations, most notably G2019S, enhance LRRK2's kinase activity, leading to aberrant phosphorylation of downstream substrates, such as a subset of Rab GTPases.[7][8] This dysregulation is thought to contribute to the neurodegenerative processes observed in Parkinson's disease.[8][10] LRRK2 inhibitors aim to normalize this hyper-activity.
II. In Vivo Dosage and Administration
The dosage and administration route for in vivo studies of LRRK2 inhibitors are critical for achieving desired target engagement in the central nervous system (CNS) while minimizing potential peripheral side effects. The selection of a specific dose and route depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the animal model being used.
Table 1: Representative In Vivo Dosages of LRRK2 Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Study Focus | Reference |
| GNE-7915 | BAC Transgenic Mice (hLRRK2 G2019S) | 50 mg/kg | i.p. or p.o. | Brain pLRRK2 knockdown | [11] |
| PF-06447475 | G2019S BAC Transgenic Mice | 100 mg/kg | p.o. | Inhibition of pS935 and pS1292 LRRK2 phosphorylation | [12] |
| PF-06447475 | G2019S-LRRK2 Rats | 30 mg/kg | p.o. | Attenuation of neuroinflammation and neurodegeneration | [12] |
| PF-06447475 | SCI Mice | 2.5, 5, 10 mg/kg | i.p. | Reduction of spinal cord tissue injury | [13] |
| MLi-2 | Wild-type Mice | 10 mg/kg | p.o. | Brain LRRK2 activity decrease | [4] |
Formulation and Administration:
For oral (p.o.) administration, LRRK2 inhibitors are often formulated in vehicles such as a mixture of PEG300, Tween80, and water.[11] For intraperitoneal (i.p.) injection, compounds may be dissolved in a suitable solvent like DMSO and then diluted in saline or other aqueous solutions. It is crucial to use fresh preparations for optimal results.[11]
III. Experimental Protocols
The following are generalized protocols for in vivo studies using LRRK2 inhibitors. Specific details should be optimized based on the research question and the chosen animal model.
A. Pharmacodynamic (PD) Assessment in Rodents
This protocol aims to determine the extent and duration of LRRK2 inhibition in the brain following administration of an inhibitor.
Experimental Workflow:
Methodology:
-
Animal Models: Utilize appropriate rodent models, such as wild-type mice/rats or transgenic models expressing human LRRK2 (e.g., G2019S BAC transgenic mice).[11][12][14][15]
-
Dosing: Administer the LRRK2 inhibitor at the desired dose and route. Include a vehicle control group.
-
Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly dissect the brain and other relevant tissues like kidney and lung.
-
Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated LRRK2 (e.g., pS935 or pS1292) and total LRRK2.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2 to determine the degree of target inhibition.
B. Efficacy Studies in a Parkinson's Disease Model
This protocol outlines a general approach to evaluate the neuroprotective effects of an LRRK2 inhibitor in an animal model of PD.
Experimental Workflow:
Methodology:
-
Animal Model: Use a relevant PD model, such as rats injected with α-synuclein pre-formed fibrils (PFFs) or mice treated with a neurotoxin like MPTP.[16] Transgenic models overexpressing mutant LRRK2 can also be used.[14][15]
-
Treatment Regimen: Begin chronic daily administration of the LRRK2 inhibitor or vehicle. The timing of treatment initiation (prophylactic vs. therapeutic) is a key experimental parameter.
-
Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals to assess motor function (e.g., rotarod, cylinder test) and non-motor symptoms.
-
-
Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), α-synuclein pathology (e.g., pS129 α-synuclein), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
IV. Safety and Tolerability
While LRRK2 inhibitors are promising, potential on-target side effects have been noted in preclinical studies. Chronic administration of some LRRK2 inhibitors has been associated with morphological changes in type II pneumocytes in the lungs of rodents and non-human primates.[17][18] Therefore, it is essential to include safety and tolerability assessments in in vivo studies.
Table 2: Key Parameters for Safety and Tolerability Assessment
| Parameter | Method | Tissues of Interest |
| Body Weight | Regular monitoring throughout the study | N/A |
| General Health | Daily observation for any signs of distress | N/A |
| Histopathology | H&E staining of fixed tissues | Lung, Kidney, Liver |
| Organ Weights | Measurement at the end of the study | Lung, Kidney, Liver, Spleen |
These comprehensive notes and protocols provide a framework for the in vivo investigation of LRRK2 inhibitors. Researchers should adapt these guidelines to their specific research objectives and the characteristics of their chosen inhibitor.
References
- 1. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. michaeljfox.org [michaeljfox.org]
- 15. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LRRK2 regulates production of reactive oxygen species in cell and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for Western Blot Detection of LRRK2 pSer935 Following Lrrk2-IN-5 Treatment
These application notes provide a detailed protocol for the detection of phosphorylated Leucine-Rich Repeat Kinase 2 at serine 935 (LRRK2 pSer935) using Western blot analysis. This protocol is specifically designed for researchers, scientists, and drug development professionals investigating the efficacy of LRRK2 inhibitors, such as Lrrk2-IN-5, by monitoring the phosphorylation status of a key regulatory site.
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease.[1][2] The kinase activity of LRRK2 is a central focus for therapeutic intervention, and the phosphorylation of LRRK2 at serine 935 (pSer935) serves as a robust biomarker for its kinase activity.[3] Pharmacological inhibition of LRRK2 kinase activity leads to a significant reduction in the phosphorylation of Ser935.[1][2] This protocol details the use of this compound, a potent LRRK2 inhibitor, to demonstrate this effect in a cellular context.
Quantitative Data Summary
The following table summarizes the expected quantitative results from a dose-response experiment using this compound, as measured by the densitometric analysis of pSer935 LRRK2 Western blot bands, normalized to total LRRK2.
| This compound Concentration | Treatment Time | % Inhibition of pSer935 LRRK2 (Relative to DMSO control) |
| 1 µM | 1 hour | >90% |
| 100 nM | 1 hour | ~75% |
| 10 nM | 1 hour | ~30% |
| 1 nM | 1 hour | <10% |
Note: The above data are representative. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
Cell Culture and LRRK2 Inhibitor Treatment
This protocol is suitable for adherent cell lines endogenously expressing or overexpressing LRRK2, such as HEK-293T, SH-SY5Y, or primary macrophages.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well or 12-well tissue culture plates
-
This compound (or other LRRK2 inhibitors like MLi-2 or LRRK2-IN-1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Prepare stock solutions of this compound in DMSO. A typical stock concentration is 10 mM.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. As a vehicle control, prepare a medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubate the cells for the desired treatment time (e.g., 1 hour) at 37°C in a CO2 incubator.[4]
Preparation of Protein Lysates
Materials:
-
Ice-cold PBS
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).[5]
-
Cell scraper
-
1.5 ml microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 200 µl for a 6-well plate).[4][6]
-
Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled 1.5 ml microcentrifuge tube.[4]
-
Incubate the lysates on ice for 10-15 minutes with occasional vortexing.[4]
-
Clarify the lysates by centrifugation at 17,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Coomassie Plus assay).
-
Store the lysates at -80°C or proceed directly to sample preparation for SDS-PAGE.
SDS-PAGE and Western Blotting
Materials:
-
4x NuPAGE LDS Sample Buffer (or similar)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
3-8% Tris-Acetate or 4-12% Bis-Tris precast gels
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
Protein ladder
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% (w/v) non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]
-
Primary antibodies:
-
Rabbit anti-pSer935 LRRK2 antibody (e.g., Abcam ab133450)
-
Mouse anti-total LRRK2 antibody (e.g., Antibodies Inc. 75-253)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Mix the protein lysate with 4x LDS sample buffer and a reducing agent to a final protein concentration of 1-2 µg/µL. We recommend loading 10-15 µg of total protein per lane. Denature the samples by heating at 70-80°C for 8-10 minutes.[7]
-
Gel Electrophoresis: Load the denatured samples and a protein ladder onto the gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved. For LRRK2 (a large protein at ~286 kDa), a 3-8% Tris-Acetate gel is recommended for better resolution.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[8] Recommended dilutions should be optimized, but a starting point is 1:1000 for both anti-pSer935 LRRK2 and anti-total LRRK2.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pSer935 LRRK2 signal to the total LRRK2 signal for each sample.
Visualizations
Signaling Pathway
Caption: LRRK2 Ser935 phosphorylation pathway and its inhibition by this compound.
Experimental Workflow
References
- 1. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 2. LRRK2 Phosphorylation, More Than an Epiphenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IkappaB kinase family phosphorylates the Parkinson's disease kinase LRRK2 at Ser935 and Ser910 during Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 7. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 8. Differential Inhibition of LRRK2 in Parkinson's Disease Patient Blood by a G2019S Selective LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LRRK2 Inhibitors for the Study of Autophagy and Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease.[1][2] A growing body of evidence highlights the critical role of LRRK2 in regulating autophagy and maintaining lysosomal homeostasis.[2][3][4] Dysregulation of these pathways is a hallmark of many neurodegenerative disorders.
LRRK2's function is complex, with reports suggesting it can act as both a positive and negative regulator of autophagy depending on the cellular context and experimental model.[5] However, a consistent theme is the importance of its kinase activity in these processes. The G2019S mutation, for instance, which increases kinase activity, is linked to defects in lysosomal morphology and function, including altered pH and reduced enzymatic activity.[6][7]
Pharmacological inhibition of LRRK2 kinase activity has emerged as a key strategy to dissect its physiological roles and as a potential therapeutic avenue. Potent and selective inhibitors, such as LRRK2-IN-1 and MLi-2, have been instrumental in demonstrating that reducing LRRK2 kinase activity can stimulate macroautophagy and rescue certain lysosomal deficits.[7][8][9]
These application notes provide a comprehensive guide for utilizing LRRK2 inhibitors to investigate autophagy and lysosomal function. We present quantitative data for common inhibitors, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows.
Data Presentation: Quantitative Analysis of LRRK2 Inhibitors
The selection of an appropriate LRRK2 inhibitor and its working concentration is critical for obtaining reliable and interpretable results. The following table summarizes the in vitro potencies of several widely used LRRK2 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| MLi-2 | LRRK2 (G2019S) | Purified Kinase Assay | 0.76 | [10] |
| LRRK2 (WT) | Purified Kinase Assay | 17 | [11] | |
| pSer935 LRRK2 | Cellular Assay | 1.4 | [10] | |
| GZD-824 | LRRK2 (WT) | Purified Kinase Assay | 17 | [11] |
| LRRK2 (G2019S) | Purified Kinase Assay | 80 | [11] | |
| Rebastinib | LRRK2 (WT) | Purified Kinase Assay | 192 | [11] |
| LRRK2 (G2019S) | Purified Kinase Assay | 737 | [11] | |
| Ponatinib | LRRK2 (WT) | Purified Kinase Assay | 100 | [11] |
| LRRK2 (G2019S) | Purified Kinase Assay | 400 | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 7. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 8. proteolysis.jp [proteolysis.jp]
- 9. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. portlandpress.com [portlandpress.com]
Application Notes: Investigating Mitochondrial Dysfunction Using LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). A primary pathogenic mechanism associated with these mutations, particularly the common G2019S variant, is the hyperactivation of LRRK2's kinase domain.[1][2] Accumulating evidence demonstrates a strong link between this elevated kinase activity and various aspects of mitochondrial dysfunction, including impaired respiration, increased oxidative stress, altered mitochondrial dynamics, and deficits in mitophagy.[3][4] These mitochondrial defects are considered key events in the neurodegenerative process.[5]
This document provides a guide for utilizing potent and selective LRRK2 kinase inhibitors as chemical probes to investigate the role of LRRK2 in mitochondrial biology. By inhibiting the pathogenic kinase activity, researchers can dissect the molecular pathways linking LRRK2 to mitochondrial homeostasis and evaluate the therapeutic potential of targeting LRRK2.
Note: The specific inhibitor "Lrrk2-IN-5" requested in the topic is not described in the current scientific literature. Therefore, these application notes will focus on well-characterized, potent, and selective LRRK2 inhibitors such as MLi-2, GNE-7915, and LRRK2-IN-1 as exemplary tools for these studies.
Mechanism of Action and Experimental Rationale
Pathogenic LRRK2 mutations, such as G2019S, lead to a toxic gain-of-function by increasing the enzyme's kinase activity.[6] This aberrant phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates disrupts several cellular pathways critical for mitochondrial health.[4] These disruptions manifest as:
-
Impaired Bioenergetics: Reduced mitochondrial membrane potential (ΔΨm) and decreased ATP production.[7]
-
Increased Oxidative Stress: Elevated levels of reactive oxygen species (ROS).[5]
-
Altered Mitochondrial Dynamics: A shift towards mitochondrial fragmentation over fusion.[5]
-
Defective Quality Control: Impairment of mitophagy, the process of clearing damaged mitochondria.[7]
LRRK2 kinase inhibitors are ATP-competitive small molecules that block the catalytic activity of LRRK2. By applying these inhibitors to cellular or in vivo models expressing mutant LRRK2, researchers can test the hypothesis that reducing kinase activity can rescue these mitochondrial deficits. A positive outcome provides strong evidence that the observed mitochondrial dysfunction is a direct consequence of LRRK2 hyperactivation.
Data Presentation: Quantitative Information
LRRK2 Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of commonly used LRRK2 kinase inhibitors. These values are crucial for selecting appropriate concentrations for cell-based assays.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| MLi-2 | LRRK2 (WT) | 0.76 | Purified Kinase Assay[8][9] |
| LRRK2 (pSer935) | 1.4 | Cellular Assay[9][10] | |
| GNE-7915 | LRRK2 (WT) | 9 | Biochemical Assay[2][11] |
| LRRK2 (WT) | 1.9 - 9 | Biochemical Assay[12] | |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | Biochemical Assay[1] |
| LRRK2 (G2019S) | 6 | Biochemical Assay[1] |
Effects of LRRK2 G2019S Mutation on Mitochondrial Parameters
This table quantifies the mitochondrial defects observed in cellular models expressing the LRRK2 G2019S mutation, providing a baseline for assessing the rescue effects of inhibitors.
| Parameter | Cellular Model | Observed Effect (vs. Control) |
| Basal Respiration | LUHMES Neurons | ~35% Decrease |
| ATP-linked Respiration | LUHMES Neurons | ~35% Decrease |
| Maximal Respiration | LUHMES Neurons | ~34% Decrease |
| Cellular ATP Concentration | LUHMES Neurons | ~28% Decrease |
| Mitochondrial Membrane Potential | LRRK2 Patient Fibroblasts | Decreased |
| LUHMES Neurons | ~25% Decrease | |
| Reactive Oxygen Species (ROS) | LUHMES Neurons | ~1.6-fold Increase |
| Mitochondrial Morphology | LUHMES Neurons | 52% Fragmented (vs. 22% in WT) |
(Data compiled from reference and a study on LUHMES cells)
Experimental Workflow
A typical workflow for assessing the effect of a LRRK2 inhibitor on mitochondrial dysfunction involves several key stages, from cell model selection to data analysis.
Experimental Protocols
LRRK2 Target Engagement Assay (Western Blot for pSer935)
Objective: To confirm the inhibitor effectively reduces LRRK2 kinase activity in the cellular model.
Materials:
-
Cells expressing LRRK2 (WT or mutant)
-
LRRK2 inhibitor (e.g., MLi-2)
-
Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pSer935 LRRK2, Mouse anti-total LRRK2
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Reagents
Protocol:
-
Culture cells to ~80% confluency and treat with a dose-range of the LRRK2 inhibitor (e.g., 1 nM - 1 µM) for a predetermined time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse on ice.
-
Clarify lysates by centrifugation and determine protein concentration (BCA assay).
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect signal using ECL reagents.
-
Quantify the pSer935/total LRRK2 ratio using densitometry software (e.g., ImageJ).
Mitochondrial Respiration Assay (Seahorse XF)
Objective: To measure Oxygen Consumption Rate (OCR) and assess mitochondrial function in real-time.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
XF Assay Medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine).
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
Protocol:
-
Day 1: Seed cells (e.g., 5,000–40,000 cells/well) in a Seahorse XF microplate and incubate overnight. Hydrate the sensor cartridge in a non-CO2 37°C incubator overnight with XF Calibrant.
-
Day 2: Remove growth medium from cells. Wash and replace with pre-warmed XF Assay Medium. Place the plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injector ports on the hydrated sensor cartridge with the Mito Stress Test compounds and the LRRK2 inhibitor to be tested.
-
Calibrate the analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The assay will measure baseline OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mitochondrial Membrane Potential Assay (JC-1 Dye)
Objective: To quantify changes in mitochondrial membrane potential (ΔΨm). JC-1 dye forms red fluorescent aggregates in healthy, polarized mitochondria and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader or fluorescence microscope
-
Positive control for depolarization (e.g., FCCP or CCCP).[2]
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with the LRRK2 inhibitor for the desired duration. Include vehicle controls and a positive control (e.g., 10 µM CCCP for 30 minutes).[2]
-
Prepare the JC-1 staining solution (e.g., 1-10 µM in culture medium) and add it to each well.[12]
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Carefully wash the cells with assay buffer.
-
Measure fluorescence using a plate reader. Read J-aggregates (red) at Ex/Em ~540/590 nm and J-monomers (green) at Ex/Em ~485/535 nm.[2]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cellular ROS Measurement (DCFDA Assay)
Objective: To measure intracellular reactive oxygen species. The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
DCFDA (or H2DCFDA) reagent
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
-
Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide, TBHP).
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and treat with the LRRK2 inhibitor.
-
Prepare a fresh working solution of DCFDA (e.g., 10-50 µM) in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash cells once with 1X buffer or PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure fluorescence with an excitation of ~485 nm and emission of ~535 nm.
Mitochondrial Morphology Assay (TOM20 Immunostaining)
Objective: To visualize and quantify mitochondrial morphology (e.g., fragmentation vs. tubular networks).
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3-5% BSA or normal goat serum in PBS)
-
Primary antibody: Rabbit or Mouse anti-TOM20.[8]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI or Hoechst for nuclear counterstain
-
Confocal or high-resolution fluorescence microscope
Protocol:
-
Seed cells on coverslips, treat with inhibitor as required.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.[9]
-
Wash cells 3x with PBS.
-
Permeabilize cells with Triton X-100 for 5-15 minutes.[8][9]
-
Wash 3x with PBS.
-
Block for 1 hour at room temperature.[11]
-
Incubate with anti-TOM20 primary antibody overnight at 4°C.[11]
-
Wash 3x with PBS.
-
Incubate with fluorescent secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash, counterstain nuclei, and mount coverslips onto slides.
-
Acquire images using a confocal microscope.
-
Analyze mitochondrial morphology (e.g., aspect ratio, form factor, fragmentation) using software like ImageJ with specialized macros.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its association with Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and evidence suggests that aberrant LRRK2 kinase activity may also play a role in sporadic cases.[3][4] As a result, LRRK2 has emerged as a promising therapeutic target, with the development of specific kinase inhibitors being a key area of investigation.[3][5]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of LRRK2 and the assessment of its inhibition in response to treatment with a kinase inhibitor. While the focus is on providing a representative protocol, specific details may need to be optimized for your particular experimental system.
LRRK2 Signaling Pathway
LRRK2 is a complex protein with both kinase and GTPase activity, placing it at the crossroads of several key cellular signaling pathways.[1][6] It is known to be involved in the regulation of vesicular trafficking, autophagy, and cytoskeletal dynamics.[7][8] The kinase activity of LRRK2 is a central element of its function and is implicated in its pathogenic effects.[3][9] LRRK2 can autophosphorylate and also phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[4][10]
Mechanism of LRRK2 Inhibition
LRRK2 kinase inhibitors act by competing with ATP for the binding site in the kinase domain of the LRRK2 protein. This inhibition of catalytic activity leads to a reduction in the phosphorylation of both LRRK2 itself (autophosphorylation) and its downstream substrates.[11][12] A common biomarker for assessing the efficacy of LRRK2 inhibitors in a cellular context is the phosphorylation status of LRRK2 at serine 935 (pS935) or serine 1292 (pS1292).[11][13] Inhibition of LRRK2 kinase activity often leads to dephosphorylation at these sites.[11] Furthermore, some LRRK2 inhibitors have been shown to induce the destabilization and subsequent proteasomal degradation of the LRRK2 protein.[3]
Quantitative Data on LRRK2 Inhibition
| Treatment Group | pS1292-LRRK2 Level (Relative to Vehicle) | pT73-Rab10 Level (Relative to Vehicle) | Total LRRK2 Level (Relative to Vehicle) |
| Vehicle Control | 100% | 100% | 100% |
| LRRK2 Inhibitor (e.g., MLi-2) | Decreased | Decreased | Potentially Decreased |
Note: The magnitude of the decrease is dependent on the inhibitor concentration and treatment duration. These values are typically determined by quantitative Western blotting or ELISA, but can be correlated with immunohistochemical staining intensity.
Immunohistochemistry Protocol
This protocol provides a general framework for the immunohistochemical detection of LRRK2 and the assessment of changes in its phosphorylation status or total protein levels following treatment with an inhibitor.
Experimental Workflow
Reagents and Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100
-
Primary Antibodies (see table below)
-
Secondary Antibodies (species-specific, conjugated to a fluorophore or enzyme)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Recommended Primary Antibodies
| Antibody Target | Host Species | Supplier & Cat. No. (Example) | Application | Recommended Dilution |
| Total LRRK2 | Rabbit | Abcam (ab133474) | IHC-P | 1:500[14] |
| Total LRRK2 | Rabbit | Thermo Fisher (PA1-16770) | IHC-P, IHC-F, ICC/IF | 2 µg/mL[15] |
| Total LRRK2 | Mouse | Cell Signaling (36408) | IHC | Varies |
| pS1292-LRRK2 | Rabbit | Abcam (ab203181) | WB, ICC/IF | 1:500 - 1:1000 |
Note: It is crucial to validate the specificity of any antibody used. The inclusion of LRRK2 knockout cells or tissue as a negative control is highly recommended.[16]
Protocol Steps
-
Cell/Tissue Preparation and Inhibitor Treatment:
-
For cultured cells, grow on sterile coverslips to the desired confluency.
-
For tissue samples, prepare cryosections or paraffin-embedded sections as required.
-
Treat cells or animals with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control group.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
For tissue sections, follow standard deparaffinization and rehydration protocols, followed by antigen retrieval if necessary (e.g., citrate buffer, pH 6.0).[17]
-
-
Permeabilization:
-
Wash the fixed cells/tissues three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in Blocking Buffer.
-
Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the samples three times with PBS for 5 minutes each.
-
Dilute the appropriate secondary antibody in Blocking Buffer.
-
Incubate the samples with the secondary antibody for 1-2 hours at room temperature, protected from light if using a fluorescently labeled antibody.
-
-
Washing and Counterstaining:
-
Wash the samples three times with PBS for 10 minutes each, protected from light.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence or confocal microscope. For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.
-
Quantitative Image Analysis
To quantify the effects of this compound, image analysis software can be used to measure the staining intensity of total LRRK2 or its phosphorylated forms. This can be done by defining regions of interest (e.g., individual cells or specific tissue areas) and measuring the mean fluorescence intensity. The data can then be normalized to the vehicle control group to determine the relative change in protein levels or phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Non-specific antibody binding | Titrate the primary antibody concentration; include appropriate isotype controls. | |
| Weak or No Signal | Inactive primary/secondary antibody | Use fresh or properly stored antibodies; check antibody specifications for compatibility with the application. |
| Insufficient antigen retrieval | Optimize the antigen retrieval method (time, temperature, buffer). | |
| Low protein expression | Use a more sensitive detection method or a positive control with known high expression. | |
| Inconsistent Staining | Uneven reagent application | Ensure complete and even coverage of the sample with all reagents. |
| Variations in incubation times/temperatures | Maintain consistent experimental conditions for all samples. |
By following this protocol and incorporating appropriate controls, researchers can effectively utilize immunohistochemistry to investigate the cellular effects of LRRK2 inhibitors like this compound and gain valuable insights into their therapeutic potential.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 (E8Z7T) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 3. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 9. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 14. Immunohistochemical staining [bio-protocol.org]
- 15. LRRK2 Polyclonal Antibody (PA1-16770) [thermofisher.com]
- 16. LRRK2 Antibody - BSA Free (NB300-268): Novus Biologicals [novusbio.com]
- 17. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lrrk2-IN-5 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Lrrk2-IN-5 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations in LRRK2 are a common cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity. This compound and other LRRK2 inhibitors act by competing with ATP for the kinase domain's binding site, thereby reducing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
Q2: What is a recommended starting concentration for this compound in cell culture?
Based on this, a good starting range for this compound would be between 10 nM and 1 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For cell culture use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular phenotypes after treating cells with this compound?
Inhibition of LRRK2 kinase activity by this compound can induce several cellular phenotypes, including:
-
Reduced LRRK2 Phosphorylation: A primary and direct effect is the dephosphorylation of LRRK2 at key sites, such as Serine 935 (pS935), which is a widely used biomarker for LRRK2 inhibitor activity in cells.[3][4][5]
-
Altered LRRK2 Localization: LRRK2 kinase inhibition can lead to the redistribution of LRRK2 protein, often forming filamentous or "skein-like" structures within the cytoplasm.[6]
-
Modulation of Autophagy and Lysosomal Function: LRRK2 is implicated in regulating vesicle trafficking, autophagy, and lysosomal homeostasis.[7][8][9] Inhibition of LRRK2 can rescue lysosomal defects associated with pathogenic LRRK2 mutations, such as enlarged lysosomes.[10]
-
Effects on Neurite Outgrowth: In neuronal cell models, LRRK2 activity has been linked to the regulation of neurite length and complexity. Inhibition of pathogenic LRRK2 can sometimes rescue deficits in neurite outgrowth.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound on LRRK2 phosphorylation (e.g., pS935 levels). | 1. Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). |
| 2. Short incubation time. | Increase the incubation time. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended. Dephosphorylation of S935 can be observed as early as 2 hours.[11] | |
| 3. Poor cell permeability. | While many LRRK2 inhibitors are cell-permeable, this can vary. Consult the manufacturer's data sheet for information on cell permeability. | |
| 4. Inactive compound. | Ensure proper storage of the this compound stock solution to prevent degradation. Test a fresh aliquot. | |
| 5. Issues with Western blot protocol. | Optimize your Western blot protocol for LRRK2 detection. LRRK2 is a large protein, which can make transfer and detection challenging. Use a validated protocol and positive controls (e.g., cells overexpressing LRRK2).[12][13][14] | |
| Significant cell death or cytotoxicity observed. | 1. Inhibitor concentration is too high. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration for your cell line. For LRRK2-IN-1, cytotoxicity was observed at concentrations greater than 1 µM in some cell lines. |
| 2. Off-target effects. | While designed to be selective, off-target effects can occur at higher concentrations. Refer to any available kinase profiling data for this compound or related compounds. LRRK2-IN-1 has been shown to inhibit other kinases like MAPK7 at higher concentrations.[1] | |
| 3. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). | |
| Unexpected or inconsistent cellular phenotypes. | 1. Cell line-specific responses. | The cellular consequences of LRRK2 inhibition can be highly dependent on the cell type and the genetic background (e.g., presence of LRRK2 mutations).[6] |
| 2. Type of LRRK2 inhibitor. | LRRK2 inhibitors can be classified as Type I or Type II, which bind to different conformational states of the kinase domain and can have different effects on LRRK2 phosphorylation and conformation. Understanding the type of inhibitor can help interpret results.[15] | |
| 3. Experimental variability. | Ensure consistent cell culture conditions, inhibitor preparation, and treatment protocols across experiments. | |
| Formation of intracellular aggregates or "skein-like" structures. | This is an expected phenotype of LRRK2 kinase inhibition. | This phenotype is often observed upon treatment with LRRK2 kinase inhibitors and is associated with the dephosphorylation of LRRK2 and its altered interaction with other proteins.[6] This can be used as a qualitative readout of inhibitor activity. |
Data Presentation
Table 1: IC50 Values of Related LRRK2 Inhibitors
| Inhibitor | LRRK2 Variant | IC50 | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 13 nM | [1] |
| LRRK2 (G2019S) | 6 nM | [1] | |
| LRRK2-IN-6 | LRRK2 (WT) | 49 µM | [2] |
| LRRK2 (G2019S) | 4.6 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Western Blot for LRRK2 pS935
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 12-well or 6-well) and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested concentration range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time, for example, 2 to 4 hours.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal for each concentration. Plot the normalized pS935 signal against the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LRRK2-IN-6 | TargetMol [targetmol.com]
- 3. oncodesign-services.com [oncodesign-services.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Cellular effects of LRRK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 regulates autophagic activity and localizes to specific membrane microdomains in a novel human genomic reporter cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane recruitment of endogenous LRRK2 precedes its potent regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 15. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-5 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Lrrk2 inhibitors in DMSO. The following information, compiled from various sources, addresses common issues encountered during experimental workflows. While the specific inhibitor "Lrrk2-IN-5" was not identified, the data presented for the well-characterized inhibitor LRRK2-IN-1 can serve as a valuable reference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Lrrk2 inhibitor precipitated out of the DMSO stock solution upon storage. What should I do?
A1: Precipitation can occur due to several factors. Here are some troubleshooting steps:
-
Verify Storage Conditions: Ensure your stock solution is stored at the correct temperature. For long-term storage (up to 1 year), -80°C is recommended. For shorter periods (up to 6 months), -20°C is acceptable.[1][2] Avoid repeated freeze-thaw cycles, which can decrease stability and solubility. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Check Concentration: The concentration of your stock solution might be too high. While some LRRK2 inhibitors have high solubility in DMSO at room temperature, this can decrease at lower storage temperatures. Consider preparing a slightly less concentrated stock solution.
-
Re-dissolving: If precipitation is observed, gently warm the vial to 37°C for a few minutes and vortex or sonicate until the precipitate is fully dissolved before use. Always visually inspect the solution for clarity before making dilutions.
Q2: I am seeing inconsistent results in my cell-based assays. Could the Lrrk2 inhibitor/DMSO solution be the problem?
A2: Yes, inconsistencies can arise from the inhibitor solution. Consider the following:
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, as higher concentrations can have cytotoxic effects and interfere with cellular processes.[3] Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Solution Age and Stability: Use freshly prepared dilutions of your Lrrk2 inhibitor for your experiments whenever possible. The stability of the inhibitor in aqueous culture medium is generally much lower than in a pure DMSO stock.
-
Inhibitor Degradation: While stock solutions in DMSO are relatively stable at -80°C, prolonged storage at room temperature or in working solutions can lead to degradation. If you suspect degradation, use a fresh aliquot of your stock solution.
Q3: How should I prepare my Lrrk2 inhibitor stock solution in DMSO?
A3: To prepare a stock solution, follow these general steps:
-
Allow the vial of the powdered Lrrk2 inhibitor and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration.
-
To aid dissolution, you can vortex the solution and/or use an ultrasonic bath.[2] Visually confirm that all the powder has dissolved and the solution is clear.
-
For long-term storage, dispense the stock solution into small, single-use aliquots in appropriate vials and store at -80°C.
Quantitative Data Summary
The following tables summarize the solubility and recommended storage conditions for LRRK2-IN-1 in DMSO, which can be used as a guideline for other Lrrk2 inhibitors.
Table 1: LRRK2-IN-1 Solubility in DMSO
| Parameter | Value | Notes |
| Solubility | 30 mg/mL (52.57 mM) | Sonication may be required for complete dissolution.[2] |
Table 2: Recommended Storage of LRRK2-IN-1 in DMSO
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | Up to 1 year | Recommended for long-term storage.[1][2] |
| -20°C | Up to 6 months | Suitable for short to medium-term storage.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of LRRK2-IN-1 in DMSO
-
Materials:
-
LRRK2-IN-1 powder (Molecular Weight: 570.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out 5.71 mg of LRRK2-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM LRRK2-IN-1 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM LRRK2-IN-1 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to achieve a 10 µM final concentration of the inhibitor, you would add 1 µL of the 10 mM stock to 1 mL of culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium.
-
Use the working solutions immediately after preparation.
-
Visualizations
Caption: A flowchart outlining the recommended steps for preparing a stable Lrrk2 inhibitor stock solution in DMSO and its subsequent dilution for experimental use.
Caption: A troubleshooting guide for addressing common problems such as precipitation and inconsistent results when working with Lrrk2 inhibitors dissolved in DMSO.
References
Technical Support Center: Lrrk2-IN-5 In Vivo Delivery
Welcome to the technical support center for the in vivo application of Lrrk2-IN-5 and other LRRK2 kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Pathogenic mutations in the LRRK2 gene, such as G2019S, can lead to increased kinase activity, which is implicated in both familial and sporadic cases of Parkinson's disease.[1][2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.[4][5] This inhibition is thought to mitigate the neurotoxic effects associated with hyperactive LRRK2.[6]
Q2: What are the common in vivo models used to study LRRK2 inhibitors?
Researchers commonly use transgenic mouse models that overexpress human LRRK2 with pathogenic mutations like G2019S. Knock-in models, where the mutation is introduced into the endogenous mouse Lrrk2 gene, are also utilized to study the effects of these inhibitors under more physiologically relevant conditions.[7][8] Additionally, viral vector-based models, such as those using adeno-associated virus (AAV) or herpes simplex virus (HSV), can be employed to express mutant LRRK2 in specific brain regions.[6]
Q3: How is target engagement of LRRK2 inhibitors assessed in vivo?
Target engagement is typically assessed by measuring the phosphorylation status of LRRK2 itself or its downstream substrates. A common biomarker is the dephosphorylation of LRRK2 at serine 935 (pS935).[8][9] More recently, the phosphorylation of Rab GTPases, such as Rab10, has emerged as a robust and direct readout of LRRK2 kinase activity in vivo.[10][11] These can be measured in brain and peripheral tissues by techniques like Western blotting or ELISA.
Troubleshooting Guides
Formulation and Administration
Q: My this compound formulation is cloudy or precipitates upon preparation. What should I do?
A: Poor solubility is a common challenge with many small molecule inhibitors. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. For LRRK2 inhibitors, common vehicles for intraperitoneal (i.p.) or oral (p.o.) administration include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A suspension in 0.5% methylcellulose with 0.2% Tween-80.
-
-
Sonication and Heating: Gentle warming and sonication can help dissolve the compound. However, be cautious with temperature as it may affect compound stability.
-
pH Adjustment: The pH of the formulation can significantly impact solubility. You may need to adjust the pH, but ensure it remains within a physiologically tolerable range for your animal model.
-
Fresh Preparation: Prepare the formulation fresh before each use, as some compounds can precipitate out of solution over time.
Q: I am observing signs of irritation or distress in my animals after injection. What could be the cause?
A: This could be due to the formulation or the injection procedure itself.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations of DMSO, can cause local irritation or systemic toxicity. Consider reducing the percentage of DMSO or trying an alternative vehicle.
-
Incorrect pH: An extreme pH of the formulation can cause pain and tissue damage at the injection site. Aim for a pH close to neutral (7.4).
-
Injection Volume and Speed: Ensure the injection volume is appropriate for the size of the animal and that the injection is administered slowly to prevent tissue damage. For mice, a typical i.p. injection volume is 10 µL/g of body weight.
Pharmacokinetics and Brain Penetration
Q: I am not observing a significant effect of this compound in the brain. What are the possible reasons?
A: Lack of efficacy in the central nervous system (CNS) can be due to several factors:
-
Poor Blood-Brain Barrier (BBB) Penetration: Not all LRRK2 inhibitors have good BBB penetration.[5] You may need to confirm the brain penetrance of this compound. If it is low, you might consider a different inhibitor with known CNS activity or a different route of administration, such as intracerebroventricular (ICV) injection, though this is more invasive.
-
Insufficient Dosing: The dose might be too low to achieve a therapeutic concentration in the brain. A dose-response study is recommended to determine the optimal dose. For some brain-penetrant LRRK2 inhibitors, doses as high as 50-100 mg/kg have been used.[9]
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from circulation. Check the pharmacokinetic profile of the inhibitor. A different dosing schedule (e.g., twice daily) may be necessary to maintain adequate exposure.
Q: How can I confirm that my Lrrk2 inhibitor is reaching the brain?
A: You can perform a pharmacokinetic study:
-
Administer the compound to a cohort of animals.
-
At various time points post-administration, collect blood and brain tissue.
-
Extract the compound from the plasma and brain homogenates.
-
Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
This will allow you to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and the brain-to-plasma ratio.
Target Engagement and Efficacy
Q: I have confirmed brain exposure, but I am still not seeing a reduction in pLRRK2 or pRab10.
A: This suggests an issue with target engagement at the cellular level.
-
Dose and Time Course: The dose may still be insufficient to inhibit LRRK2 kinase activity in the brain, or you may be collecting tissues at a suboptimal time point. Conduct a time-course experiment to determine the peak of target inhibition.
-
Assay Sensitivity: Ensure your Western blot or ELISA is sensitive enough to detect changes in phosphorylation. Optimize your antibody concentrations and blocking conditions.
-
Compound Stability: The compound may be unstable in vivo and degrade before it can effectively inhibit LRRK2. While in vitro stability data is useful, it doesn't always predict in vivo stability.
Q: I am observing off-target effects or toxicity. How can I mitigate this?
A: Off-target effects are a concern with kinase inhibitors.
-
Selectivity Profiling: Review the kinase selectivity profile of this compound. If it inhibits other kinases at similar concentrations, this could explain the off-target effects.
-
Dose Reduction: Lowering the dose may reduce off-target effects while still maintaining sufficient on-target activity.
-
On-Target Toxicity: Be aware of potential on-target toxicities. For some LRRK2 inhibitors, long-term administration has been associated with changes in the lung and kidney, similar to what is observed in LRRK2 knockout animals.[12][13] Careful monitoring of animal health and histopathological analysis of peripheral organs is recommended for chronic studies.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected LRRK2 Inhibitors
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Reference |
| Lrrk2-IN-1 | 13 | 6 | [14] |
| HG-10-102-01 | Potent | Potent | [9] |
| MLi-2 | - | - | [7] |
| GNE-7915 | - | - | [4] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of Selected LRRK2 Inhibitors
| Compound | Animal Model | Route | Dose | Brain Penetrant | Key PD Finding | Reference |
| HG-10-102-01 | Mouse | i.p. | 50 mg/kg | Yes | Inhibition of Ser910/935 phosphorylation in the brain. | [9] |
| MLi-2 | Mouse | p.o. (diet) | 10-60 mg/kg/day | Yes | Reverses G2019S-dependent effects on tau pathology. | [7] |
| A new G2019S selective inhibitor | Mouse (G2019S KI) | p.o. | 30 mg/kg | Yes | Full inhibition of pS935 LRRK2 in the brain. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex or sonicate until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume. The final concentration of saline will be 45%.
-
Vortex the solution until it is clear and homogenous.
-
Prepare the formulation fresh on the day of injection.
Protocol 2: Assessment of LRRK2 Target Engagement in Mouse Brain
Materials:
-
Treated and control mouse brains
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: LRRK2 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for in vivo studies with LRRK2 inhibitors.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. dovepress.com [dovepress.com]
- 2. LRRK2 in Parkinson's disease – drawing the curtain of penetrance: a commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetrance of LRRK2 in the LRRK2 Cohort Consortium | Parkinson's Disease [michaeljfox.org]
- 4. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
- 9. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in stability, activity and mutation effects between human and mouse Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. drughunter.com [drughunter.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LRRK2 Inhibitor Cytotoxicity Assessment in SH-SY5Y Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of LRRK2 inhibitors, with a focus on Lrrk2-IN-5, in the SH-SY5Y human neuroblastoma cell line.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of LRRK2 inhibitors on SH-SY5Y cells?
A1: The cytotoxic effects of LRRK2 inhibitors can vary. While some studies on LRRK2 inhibitors like GSK2578215A have shown cytotoxic effects at certain concentrations, others have focused on different cellular outcomes like the induction of protective autophagy.[1] Overexpression of mutant LRRK2, which often has increased kinase activity, has been shown to induce apoptosis and cell death in SH-SY5Y cells.[2][3] Therefore, it is crucial to perform a dose-response experiment to determine the specific cytotoxic profile of this compound.
Q2: What are the common assays to measure this compound cytotoxicity in SH-SY5Y cells?
A2: Commonly used cytotoxicity assays include:
-
MTT or WST-1 Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[4]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[4]
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in apoptosis.[2]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
Q3: What is the role of autophagy in LRRK2 inhibitor-treated SH-SY5Y cells?
A3: LRRK2 has been implicated in the regulation of autophagy.[1][5] Inhibition of LRRK2 kinase activity with compounds like GSK2578215A and LRRK2-IN-1 has been shown to induce autophagy in SH-SY5Y cells, which may act as a protective mechanism to remove damaged mitochondria.[1] Expression of the G2019S-LRRK2 mutant in differentiated SH-SY5Y cells has been associated with increased autophagic vacuoles and neurite shortening.[6] Therefore, when assessing the cytotoxicity of this compound, it is beneficial to also monitor autophagic markers (e.g., LC3-II).
Q4: How does LRRK2 inhibition affect mitochondrial function?
A4: LRRK2 is localized to the outer mitochondrial membrane and is involved in regulating mitochondrial function.[5] Inhibition of LRRK2 can lead to mitochondrial fragmentation.[1] Mutant LRRK2 has been linked to mitochondria-dependent apoptosis.[2] Assessing mitochondrial health (e.g., mitochondrial membrane potential) can provide valuable insights into the mechanism of this compound cytotoxicity.
Troubleshooting Guides
Problem 1: High background or inconsistent results in the MTT/WST-1 assay.
| Possible Cause | Troubleshooting Step |
| Contamination (bacterial or fungal) | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently up and down to mix before plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Variability in incubation times | Use a multichannel pipette for adding reagents and stopping the reaction. Ensure consistent incubation times across all wells. |
| Phenol red interference | Use phenol red-free medium for the assay, as it can interfere with absorbance readings. |
| Precipitation of formazan crystals | Ensure complete solubilization of formazan crystals by proper mixing and incubation. |
Problem 2: No significant cell death observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| This compound is not cytotoxic at the tested concentrations/time points | Extend the treatment duration (e.g., 48h, 72h). Increase the concentration range of the inhibitor. Consider that the primary effect of the inhibitor may not be overt cytotoxicity but rather other cellular processes like autophagy or changes in neurite morphology.[6] |
| SH-SY5Y cells are resistant to the compound | Use a positive control known to induce cell death in SH-SY5Y cells (e.g., staurosporine) to validate the assay. |
| Incorrect assay for the mechanism of cell death | If the compound induces apoptosis, an LDH assay (measuring necrosis) might not be sensitive enough. Use an apoptosis-specific assay like caspase activity or TUNEL. |
| Compound instability | Prepare fresh solutions of this compound for each experiment. Check the recommended storage conditions. |
Problem 3: Discrepancies between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Different assays measure different cellular events | An MTT assay measures metabolic activity, which can be affected without immediate cell death. An LDH assay measures membrane integrity loss (necrosis). Apoptosis assays measure specific apoptotic events. It is normal to see different kinetics and sensitivities. |
| Timing of the assay | Apoptotic events (caspase activation) often precede loss of membrane integrity (LDH release). Perform a time-course experiment to capture the optimal window for each assay. |
| Cellular compensation mechanisms | Cells might activate pro-survival pathways, like autophagy, which could delay cell death.[1] Correlate cytotoxicity data with markers for other relevant pathways. |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
Differentiation (optional, for a more neuron-like phenotype): To differentiate, reduce the serum concentration to 1-2% and add 10 µM retinoic acid to the culture medium.[7] Replace the medium every 2-3 days for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.[6]
MTT Cytotoxicity Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24h, 48h).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilization buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Assay Reagent Addition: Add the caspase-3/7 reagent (containing a luminogenic substrate) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in SH-SY5Y cells.
References
- 1. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Role of autophagy in G2019S-LRRK2-associated neurite shortening in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lrrk2-IN-5 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Lrrk2-IN-5 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, orally active inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by inhibiting the autophosphorylation of LRRK2 at key sites such as Serine 935 (S935) and Serine 1292 (S1292).[1] It exhibits greater potency for the G2019S mutant of LRRK2, a common mutation associated with Parkinson's disease, compared to the wild-type (WT) enzyme.[1][2]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay conditions and the form of the LRRK2 enzyme used. The table below summarizes reported IC50 values.
| Enzyme | IC50 | Reference |
| LRRK2 G2019S | 1.2 µM | [1][2] |
| LRRK2 WT | 16 µM | [1][2] |
Q3: Which assay formats are suitable for use with this compound?
A3: this compound can be used in a variety of in vitro and cellular kinase assay formats designed to measure LRRK2 activity. These include, but are not limited to:
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based binding assay.
-
ADP-Glo™ Kinase Assay: A luminescent assay that quantifies ADP production.[3][4]
-
TR-FRET Cellular Assays: Measures phosphorylation of LRRK2 or its substrates in a cellular context.[5]
-
Proximity Ligation Assay (PLA): A highly sensitive method to detect LRRK2 autophosphorylation in situ.[6][7]
-
Radiometric Assays: Traditional filter-binding assays using radiolabeled ATP.[8]
Q4: What are the most common sources of variability in LRRK2 kinase assays?
A4: Variability in LRRK2 kinase assays can arise from several factors:
-
Enzyme Quality and Concentration: Purity, activity, and concentration of the recombinant LRRK2 enzyme are critical.
-
Substrate Concentration: The concentration of the peptide substrate (e.g., LRRKtide) and ATP can significantly impact results.[9]
-
Assay Buffer Components: pH, ionic strength, and the presence of detergents or additives like DTT and BSA can influence enzyme activity.[3]
-
Incubation Time and Temperature: Consistent incubation times and temperatures are crucial for reproducible results.
-
Plate Type and Pipetting Accuracy: Use of appropriate low-volume plates and precise pipetting are essential, especially in high-throughput screening.
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate potency measurements.
-
Cellular Assay Variables: For cellular assays, cell density, passage number, and inhibitor incubation time can all contribute to variability.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound kinase assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High well-to-well variability | Inaccurate pipetting, especially with small volumes. | Calibrate pipettes regularly. Use a multichannel pipette for additions where possible. Consider using an acoustic dispenser for compound addition. |
| Inconsistent mixing of reagents in wells. | Mix gently after each reagent addition by pipetting up and down or using a plate shaker. | |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate. Fill outer wells with buffer or media to maintain a humid environment. | |
| Low signal or no enzyme activity | Inactive LRRK2 enzyme. | Use a freshly thawed aliquot of enzyme. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect ATP concentration. | Determine the optimal ATP concentration for your assay, typically at or near the Km for ATP. | |
| Sub-optimal assay buffer conditions. | Ensure the buffer pH is correct and that all necessary components (e.g., MgCl2, DTT) are present at the correct concentrations. | |
| Inconsistent IC50 values for this compound | Inhibitor precipitation. | Prepare fresh dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme. |
| Variation in enzyme or substrate concentration between assays. | Use the same batch and concentration of enzyme and substrate for all related experiments. | |
| Different incubation times. | Strictly adhere to the optimized incubation time for the kinase reaction and inhibitor pre-incubation. | |
| High background signal | Non-specific binding of detection reagents. | Increase the number of wash steps. Optimize the concentration of detection antibodies. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique. |
Experimental Protocols
Below are detailed methodologies for two common types of LRRK2 kinase assays.
In Vitro LRRK2 Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation:
-
LRRK2 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[3]
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in LRRK2 Kinase Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
Enzyme Preparation: Dilute recombinant LRRK2 (WT or G2019S) in LRRK2 Kinase Buffer to the desired final concentration (e.g., 25 ng per reaction).
-
Substrate/ATP Mix: Prepare a solution of LRRKtide peptide substrate and ATP in LRRK2 Kinase Buffer. The final concentrations will need to be optimized for your specific assay conditions (e.g., 0.2 µg/µL LRRKtide, 10 µM ATP).[3]
-
-
Assay Procedure:
-
Add 1 µL of the this compound dilution or DMSO control to the appropriate wells of a 384-well plate.
-
Add 2 µL of the diluted LRRK2 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate for 60-120 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Cellular LRRK2 Autophosphorylation Assay (TR-FRET)
This protocol is for a 384-well plate format using cells overexpressing LRRK2.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293) expressing tagged LRRK2 (WT or G2019S).
-
Plate cells into a 384-well assay plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 60-90 minutes at 37°C.[5]
-
-
Cell Lysis and Detection:
-
Prepare a lysis buffer containing protease and phosphatase inhibitors and the TR-FRET detection antibodies (e.g., a terbium-labeled anti-LRRK2 antibody and a fluorescently-labeled anti-phospho-S935 LRRK2 antibody).
-
Add the complete lysis buffer directly to the wells containing the treated cells.
-
Incubate for 2 hours at room temperature in the dark.[5]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio to determine the extent of LRRK2 S935 phosphorylation.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Logic for this compound Assays
Caption: A decision tree for troubleshooting this compound kinase assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. promega.com [promega.com]
- 4. LRRK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 6. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 7. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Interpreting unexpected results with Lrrk2-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lrrk2-IN-5, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This resource is intended for scientists and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the LRRK2 kinase.[1] Its primary mechanism of action is the inhibition of the kinase activity of LRRK2, which prevents the phosphorylation of its downstream substrates. A common mutant form of LRRK2 associated with Parkinson's disease, G2019S, exhibits increased kinase activity, and this compound is particularly effective at inhibiting this mutant.[1][2]
Q2: What are the expected effects of this compound treatment in a cellular context?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of LRRK2 substrates. Key biomarkers for assessing LRRK2 kinase activity in cells include the phosphorylation of LRRK2 itself at serine 935 (pSer935) and serine 1292 (pSer1292), and the phosphorylation of its substrate Rab10 at threonine 73 (pThr73 Rab10).[1][3][4] Inhibition of LRRK2 kinase activity by compounds like this compound has been shown to cause dephosphorylation at Ser910 and Ser935, leading to the dissociation of 14-3-3 proteins and subsequent changes in LRRK2 localization, often resulting in the formation of filamentous aggregates or "skein-like" structures.[5]
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific LRRK2 variant being studied. As a starting point, refer to the IC50 values in the table below. For cellular assays, a concentration range of 100 nM to 1 µM is often a reasonable starting point for wild-type LRRK2, while lower concentrations may be effective for the G2019S mutant. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| G2019S LRRK2 | 1.2 µM |
| Wild-Type LRRK2 | 16 µM |
Data sourced from MedchemExpress datasheet for this compound.[1]
Table 2: Related LRRK2 Inhibitor (LRRK2-IN-1) Activity
| Target | IC50 |
| G2019S LRRK2 | 6 nM |
| Wild-Type LRRK2 | 13 nM |
Data for the related inhibitor LRRK2-IN-1 is provided for comparative purposes.[6]
Troubleshooting Guide
Issue 1: No change in pRab10 levels after this compound treatment.
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time.
-
Recommendation: Perform a dose-response and time-course experiment. Start with a broader range of concentrations (e.g., 10 nM to 10 µM) and vary the treatment duration (e.g., 1, 4, 8, and 24 hours).
Possible Cause 2: Low LRRK2 Expression or Activity in the Cellular Model.
-
Recommendation: Confirm LRRK2 expression in your cell line by Western blot. Some cell lines may have very low endogenous LRRK2 levels. Consider using a cell line known to express higher levels of LRRK2, such as A549 cells, or primary cells like astrocytes and microglia, which show robust LRRK2 activity.[7] Overexpression of wild-type or mutant LRRK2 can also be an option.
Possible Cause 3: High Variability in pRab10 Signal.
-
Recommendation: Be aware that pRab10 levels can show significant within- and between-subject variability, especially in peripheral blood mononuclear cells (PBMCs).[8] It is crucial to include multiple biological replicates and appropriate controls. When possible, analyze pRab10 levels relative to an individual's baseline.[8]
Possible Cause 4: Antibody Issues.
-
Recommendation: Validate your pRab10 antibody. A key control is to treat cells with a well-characterized LRRK2 inhibitor, like MLi-2, to confirm that the antibody detects a decrease in the specific band.[9]
Issue 2: Unexpected decrease in total LRRK2 protein levels after this compound treatment.
Possible Cause 1: Inhibitor-Induced LRRK2 Destabilization and Degradation.
-
This is an expected outcome of potent LRRK2 kinase inhibition. Pharmacological inhibition of LRRK2 leads to its dephosphorylation at sites like Ser935, which in turn can lead to ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[6][10] This effect is often observed after longer treatment durations (e.g., starting from 8 hours).[10]
-
Recommendation: If you are aiming to study the acute effects of kinase inhibition without protein degradation, use shorter treatment times (e.g., 1-2 hours). If you are investigating the long-term consequences of LRRK2 inhibition, this observation is a key part of the inhibitor's mechanism of action.
Issue 3: Formation of intracellular aggregates after this compound treatment.
Possible Cause 1: Altered LRRK2 Localization due to Kinase Inhibition.
-
This is a known phenomenon. As mentioned in FAQ 2, inhibition of LRRK2 kinase activity disrupts its interaction with 14-3-3 proteins, leading to a change in its subcellular localization and the formation of filamentous aggregates.[5]
-
Recommendation: This can be visualized using immunofluorescence microscopy. If this effect is undesirable for your experiment, you may need to reconsider the experimental design or the specific question being addressed.
Issue 4: Discrepancy between cellular and in vitro kinase assay results.
Possible Cause 1: Cellular Factors Influencing LRRK2 Activity.
-
Recommendation: LRRK2 activity in cells is regulated by various factors, including its localization, interaction with other proteins, and the cellular signaling environment.[11] In vitro kinase assays with purified protein may not fully recapitulate this complexity. Cellular assays, such as monitoring pRab10 levels, provide a more physiologically relevant measure of LRRK2 kinase activity.[12]
Experimental Protocols
Western Blotting for pSer935 LRRK2 and pRab10
This protocol is adapted from established methods for detecting LRRK2 pathway components.[9][13][14]
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an appropriate percentage SDS-PAGE gel (a precast 4-12% gel is often suitable).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer935 LRRK2, total LRRK2, pRab10, total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
In Vitro LRRK2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay.[15][16][17]
-
Reaction Setup:
-
Prepare a reaction mix containing kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4), recombinant LRRK2 protein (wild-type or mutant), and the substrate (e.g., a model peptide like LRRKtide or a protein substrate like MBP).
-
Add this compound or DMSO vehicle control at the desired concentrations.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2. For radiometric assays, [γ-32P] ATP is included.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding Laemmli sample buffer (for SDS-PAGE analysis) or an appropriate stop solution for other detection methods.
-
For radiometric assays, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.
-
For non-radiometric assays, such as those using luminescence (e.g., ADP-Glo™), follow the manufacturer's instructions for detection.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular context.[18][19][20]
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time to allow for target binding.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing or other methods that do not use detergents.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, aggregated protein by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or other sensitive detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Caption: General Experimental Workflow for Characterizing this compound Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10 | bioRxiv [biorxiv.org]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2-IN-1 | LRRK2 Inhibitors: R&D Systems [rndsystems.com]
- 7. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 10. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2: Dropping (kinase) inhibitions and seeking an (immune) response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 15. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. LRRK2 Kinase Enzyme System Application Note [promega.com]
- 18. LRRK2 thermal shift assay [protocols.io]
- 19. protocols.io [protocols.io]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Brain Penetrance of LRRK2 Inhibitors: GNE-7915 vs. LRRK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of treatments for Parkinson's disease. The efficacy of LRRK2 inhibitors in the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB). This guide provides an objective comparison of the brain penetrance of two prominent LRRK2 inhibitors, GNE-7915 and LRRK2-IN-1, supported by experimental data.
Quantitative Data Summary
The following table summarizes the available quantitative data on the brain penetrance of GNE-7915 and LRRK2-IN-1. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Parameter | GNE-7915 | LRRK2-IN-1 | Species | Administration | Source |
| Unbound CSF/Plasma Ratio | 0.6 | Not Reported | Rat | 0.5 mg/kg, i.v. | [1] |
| Brain/Plasma Ratio (Total) | ~1 | 0.33 | Mouse | Not Specified | [2][3] |
| In Vivo Brain Target Engagement | Yes (Significant reduction in pLRRK2) | No (at 100 mg/kg) / Yes (radiolabeled uptake) | Mouse | 50 mg/kg, i.p. / Not Specified | [3][4] |
Experimental Methodologies
In Vivo Brain Penetrance Assessment in Rodents
A general protocol for determining the brain penetrance of a compound in rodents involves the following key steps. Specific details may vary between studies.
-
Animal Models: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose.
-
Sample Collection: At predetermined time points post-administration, blood samples are collected (e.g., via cardiac puncture) and brains are harvested following perfusion with saline to remove blood from the cerebral vasculature.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of the compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions of the compound in plasma (fu,p) and brain tissue (fu,brain) are determined in vitro using methods like equilibrium dialysis. Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,brain).
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[5] The LRRK2 protein is a kinase that phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[3][6][7] This phosphorylation event can impact various cellular processes, including autophagy, endosomal trafficking, and synaptic function.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Lrrk2-IN-5 Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. The G2019S mutation in the LRRK2 gene is the most common genetic cause of Parkinson's, leading to increased kinase activity. This has spurred the development of numerous LRRK2 inhibitors. This guide provides a comparative overview of the pre-clinical efficacy of Lrrk2-IN-5 and other notable LRRK2 inhibitors, with a focus on their performance in animal models.
Comparative Efficacy of LRRK2 Inhibitors in Animal Models
The following tables summarize the available quantitative data on the efficacy of this compound and other key LRRK2 inhibitors in various animal models of Parkinson's disease.
Table 1: In Vivo Target Engagement of LRRK2 Inhibitors
| Inhibitor | Animal Model | Dose and Route | Duration | % Inhibition of pS935-LRRK2 (Brain) | Citation |
| MLi-2 | G2019S LRRK2 Knock-in Mice | 60 mg/kg/day in diet | 10 weeks | >90% | [1] |
| GNE-7915 | BAC hLRRK2 G2019S Tg Mice | Not specified | Not specified | Dose-dependent inhibition | [2] |
| PF-06447475 | Wild-type and G2019S-LRRK2 rats | Not specified | 4 weeks | Not specified | [3] |
Table 2: Neuroprotective Effects of LRRK2 Inhibitors
| Inhibitor | Animal Model | Pathological Insult | Efficacy Endpoint | % Neuroprotection | Citation |
| MLi-2 | Mouse Photothrombotic Stroke Model | Photothrombosis | Infarct Volume Reduction | ~33% | [4][5] |
| GNE-7915 | Not specified | Not specified | Not specified | Not specified | |
| This compound | Not specified | Not specified | Not specified | Not specified |
Table 3: Effects of LRRK2 Inhibitors on α-Synuclein Pathology
| Inhibitor | Animal Model | α-Synuclein Model | Efficacy Endpoint | Outcome | Citation |
| MLi-2 | Wild-type mice | α-synuclein PFFs | pS129 α-synuclein accumulation | No significant reduction | [6] |
| GNE-7915 | Not specified | Not specified | Not specified | Not specified | |
| This compound | Not specified | Not specified | Not specified | Not specified |
Table 4: Behavioral Outcomes with LRRK2 Inhibitors
| Inhibitor | Animal Model | Behavioral Test | Outcome | Citation |
| MLi-2 | Mouse Photothrombotic Stroke Model | Neurological Deficit Score | Significant improvement | [5] |
| GNE-7915 | Not specified | Not specified | Not specified | |
| This compound | Not specified | Not specified | Not specified |
Experimental Protocols
1. Animal Models
-
LRRK2 G2019S Knock-in Mice: These mice carry a G2019S mutation in the endogenous mouse Lrrk2 gene, providing a physiologically relevant model to study the effects of this mutation.[7]
-
BAC hLRRK2 G2019S Transgenic Mice: These mice express the human LRRK2 gene with the G2019S mutation under the control of its native promoter contained within a bacterial artificial chromosome (BAC). This often leads to overexpression of the mutant protein.[2][8]
-
α-Synuclein Pre-formed Fibril (PFF) Model: This model involves the stereotactic injection of pre-formed fibrils of α-synuclein into the brain of rodents. This induces the aggregation of endogenous α-synuclein, mimicking a key pathological feature of Parkinson's disease.[6][8]
2. Drug Administration
-
MLi-2: Administered in the diet at a concentration calculated to deliver a dose of 60 mg/kg/day. This method allows for chronic and consistent drug exposure.[1] Alternatively, it can be administered via oral gavage.[4]
-
GNE-7915: Information on the specific dosing and administration for in vivo efficacy studies is not detailed in the provided search results.
3. Efficacy Assessment
-
Immunohistochemistry: Brain sections are stained for markers of LRRK2 activity (e.g., phospho-S935 LRRK2), α-synuclein pathology (e.g., phospho-S129 α-synuclein), and dopaminergic neuron survival (e.g., tyrosine hydroxylase).[6][8]
-
Behavioral Testing: A battery of tests is used to assess motor and non-motor functions.
-
Biochemical Analysis: Western blotting is used to quantify the levels of total and phosphorylated proteins in brain tissue lysates.[1]
Signaling Pathways and Experimental Workflows
// Nodes LRRK2 [label="LRRK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPases [label="GTPases\n(e.g., Rab, Rac1, Cdc42)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(e.g., MKK4/7, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Vesicular_Trafficking [label="Vesicular Trafficking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeletal_Dynamics [label="Cytoskeletal Dynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lrrk2_IN_5 [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Inhibitors [label="Other LRRK2 Inhibitors\n(MLi-2, GNE-7915)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LRRK2 -> GTPases [label=" Regulates"]; LRRK2 -> MAPK_Pathway [label=" Interacts with"]; GTPases -> Vesicular_Trafficking; MAPK_Pathway -> Neuronal_Survival; Vesicular_Trafficking -> Autophagy; Autophagy -> Neuronal_Survival; LRRK2 -> Cytoskeletal_Dynamics; Cytoskeletal_Dynamics -> Neuronal_Survival; Lrrk2_IN_5 -> LRRK2 [label=" Inhibits Kinase Activity"]; Other_Inhibitors -> LRRK2 [label=" Inhibits Kinase Activity"]; } .dot Caption: LRRK2 Signaling Pathway and Points of Inhibition.
// Nodes Animal_Model [label="Select Animal Model\n(e.g., LRRK2 G2019S Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathology_Induction [label="Induce Pathology (optional)\n(e.g., α-synuclein PFFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor_Treatment [label="Administer LRRK2 Inhibitor\n(e.g., this compound, MLi-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Assessment\n(Rotarod, Open Field)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Tissue Collection\n(Brain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological_Analysis [label="Histological Analysis\n(IHC for pS129, TH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(Western Blot for pS935)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Pathology_Induction; Pathology_Induction -> Inhibitor_Treatment; Animal_Model -> Inhibitor_Treatment; Inhibitor_Treatment -> Behavioral_Testing; Behavioral_Testing -> Tissue_Collection; Tissue_Collection -> Histological_Analysis; Tissue_Collection -> Biochemical_Analysis; } .dot Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Discussion and Future Directions
The development of potent and selective LRRK2 inhibitors represents a promising therapeutic strategy for Parkinson's disease. While inhibitors like MLi-2 have demonstrated clear target engagement and neuroprotective effects in certain animal models, the available data for this compound in vivo is less comprehensive. Direct comparative studies are crucial to objectively evaluate the relative efficacy and therapeutic potential of different LRRK2 inhibitors.
Future research should focus on:
-
Head-to-head comparisons of this compound with newer generation inhibitors in robust animal models of Parkinson's disease.
-
Quantitative assessment of neuroprotection, reduction of α-synuclein pathology, and improvement in behavioral deficits for this compound.
-
Elucidation of the detailed pharmacokinetic and pharmacodynamic properties of this compound in vivo to optimize dosing and treatment regimens.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and other LRRK2 inhibitors for the treatment of Parkinson's disease.
References
- 1. Drug Administration [bio-protocol.org]
- 2. dovepress.com [dovepress.com]
- 3. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 5. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 mutation alters behavioral, synaptic, and nonsynaptic adaptations to acute social stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2-IN-1: A Comparative Guide for LRRK2 Validation
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. Validating the on-target effects of LRRK2 inhibitors is crucial for advancing drug discovery programs. This guide provides a comparative analysis of Lrrk2-IN-1, a widely used tool compound, with other common LRRK2 inhibitors, supported by experimental data and detailed protocols. As "Lrrk2-IN-5" is not a recognized compound in the scientific literature, this guide will focus on the well-characterized and structurally similar tool compound, LRRK2-IN-1 .
Comparative Analysis of LRRK2 Inhibitors
The selection of an appropriate tool compound is critical for validating LRRK2 as a therapeutic target. This section compares the biochemical and cellular potency, as well as the kinase selectivity of LRRK2-IN-1 against other commonly used LRRK2 inhibitors: GNE-7915, GSK2578215A, and MLi-2.
Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against wild-type (WT) and the common G2019S mutant of LRRK2 in both biochemical and cellular assays.
| Compound | Target | Biochemical IC50 (nM) | Cellular pS935 LRRK2 IC50 (nM) |
| LRRK2-IN-1 | LRRK2 (WT) | 13[1][2][3] | ~1000-3000 |
| LRRK2 (G2019S) | 6[1][2][3] | ~30-80[1] | |
| GNE-7915 | LRRK2 (WT) | 9 (Ki of 1)[2][4] | 9[4] |
| LRRK2 (G2019S) | - | - | |
| GSK2578215A | LRRK2 (WT) | 10.9[4] | ~300-1000[4][5] |
| LRRK2 (G2019S) | 8.9[4] | ~300-1000[4] | |
| MLi-2 | LRRK2 (WT/G2019S) | 0.76[6][7][8][9] | 1.4[6][7][8][9] |
Note: Cellular IC50 values can vary depending on the cell line and assay conditions.
Table 2: Kinase Selectivity Profile of LRRK2 Inhibitors
Kinase selectivity is a critical parameter for a tool compound to ensure that the observed biological effects are due to the inhibition of the intended target. This table provides a summary of the selectivity of the compared inhibitors.
| Compound | Kinase Panel Size | Number of Off-Targets (>50% inhibition at specified concentration) | Notable Off-Targets |
| LRRK2-IN-1 | 442 | 12 (at 10 µM)[4] | DCLK1, MAPK7, CHEK2, MYLK, AURKB, NUAK1, PLK1 |
| GNE-7915 | 187 | 1 (at 0.1 µM)[4] | TTK[4] |
| GSK2578215A | >450 | Highly selective | smMLCK, ALK, FLT3 |
| MLi-2 | >300 | Highly selective (>295-fold selectivity)[7][8][9][10] | Not specified |
LRRK2 Signaling Pathway and Inhibition
Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. LRRK2 phosphorylates a number of substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy. A key pharmacodynamic marker of LRRK2 inhibition in cells is the dephosphorylation of LRRK2 at serine 935 (pS935).
Caption: LRRK2 signaling pathway and the mechanism of action of LRRK2-IN-1.
Experimental Protocols
This section provides detailed protocols for key experiments to validate LRRK2 inhibitors.
Experimental Workflow: LRRK2 Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel LRRK2 inhibitor.
Caption: A streamlined workflow for the validation of LRRK2 inhibitors.
Protocol 1: LRRK2 Biochemical Kinase Assay
This protocol is for determining the in vitro potency of an inhibitor against purified LRRK2 enzyme.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (e.g., LRRK2-IN-1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of LRRK2 enzyme in kinase buffer and add 2 µL to each well.
-
Prepare a solution of LRRKtide substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction. The final ATP concentration should be close to its Km for LRRK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular pS935 LRRK2 Dephosphorylation Assay (Western Blot)
This protocol measures the ability of an inhibitor to block LRRK2 autophosphorylation at Ser935 in a cellular context.
Materials:
-
HEK293 cells stably overexpressing LRRK2 (WT or G2019S)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., LRRK2-IN-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total-LRRK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for pS935-LRRK2 and total-LRRK2. Normalize the pS935 signal to the total LRRK2 signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
Conclusion
LRRK2-IN-1 is a potent inhibitor of LRRK2 kinase activity and has been a valuable tool for elucidating the cellular functions of LRRK2. However, its off-target profile and limited brain penetrance should be considered when interpreting experimental results. For studies requiring higher selectivity, compounds like GNE-7915 and MLi-2 may be more suitable alternatives. MLi-2, in particular, demonstrates exceptional potency and selectivity, making it an excellent choice for in vivo studies. The selection of the most appropriate LRRK2 inhibitor will depend on the specific experimental context, including the desired level of selectivity and the need for brain penetrance. The provided protocols offer a starting point for the rigorous validation of any LRRK2 inhibitor in your research.
References
- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [PDF] MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition | Semantic Scholar [semanticscholar.org]
Independent Validation of LRRK2 Inhibitor Potency: A Comparative Guide
This guide provides an objective comparison of the inhibitory potency (IC50 values) of several key Leucine-rich repeat kinase 2 (LRRK2) inhibitors. The data presented is compiled from various independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview for selecting appropriate compounds for their research. Detailed experimental methodologies for typical LRRK2 kinase assays are also provided to facilitate independent validation.
Data Summary: LRRK2 Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent LRRK2 inhibitors against both wild-type (WT) and the common pathogenic G2019S mutant form of the LRRK2 enzyme. Lower IC50 values indicate higher potency.
| Inhibitor | LRRK2 (WT) IC50 | LRRK2 (G2019S) IC50 | Reference |
| LRRK2-IN-1 | 13 nM | 6 nM | [1][2] |
| GNE-7915 | ~9 nM (Ki of 1 nM) | Not Specified | [1][2] |
| GSK2578215A | 10.9 nM | 8.9 nM | [2] |
| MLi-2 | 0.76 nM | Not Specified | [2] |
| HG-10-102-01 | 20.3 nM | 3.2 nM | [1] |
| Staurosporine | 2 nM | 1.8 nM | [3] |
| CZC-25146 | 4.76 nM | 6.87 nM | [1][4] |
Experimental Protocols
Independent validation of inhibitor potency is crucial. Below are detailed methodologies for common in vitro LRRK2 kinase assays.
In Vitro Radiometric Kinase Assay using [γ-³²P]ATP
This method measures the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate.[5]
-
ATP solution: 10 mM ATP in kinase assay buffer.
-
MgCl₂ solution: 20 mM MgCl₂ in kinase assay buffer.
-
Substrate: Myelin Basic Protein (MBP), 5 μg/μl stock.[5]
-
[γ-³²P]ATP
-
LRRK2 inhibitor of interest, dissolved in DMSO.
-
5x Laemmli sample buffer.
-
SDS-PAGE gels (6% for LRRK2 expression confirmation, 12% for phosphorylation detection).[5]
-
Coomassie Brilliant Blue stain.
-
Phosphorimager.
Procedure:
-
Prepare a reaction mixture containing the recombinant LRRK2 protein in the kinase assay buffer.
-
Add the LRRK2 inhibitor at various concentrations. The final volume of the inhibitor should not exceed 0.5 μl in a 20 μl reaction volume.[5]
-
Pre-incubate the enzyme and inhibitor mixture for 5 minutes at 30°C.[5]
-
Initiate the kinase reaction by adding a kinase reaction buffer containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.[5]
-
Incubate the reaction for 15 minutes at 30°C with gentle agitation.[5]
-
Stop the reaction by adding 5x Laemmli sample buffer.[5]
-
Separate the proteins using SDS-PAGE.
-
Visualize the total protein loaded by staining with Coomassie Brilliant Blue.
-
Detect the phosphorylated LRRK2 (autophosphorylation) and MBP by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the level of phosphorylation at each inhibitor concentration and calculate the IC50 value.
Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant LRRK2 protein.
-
LRRK2 Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[6]
-
ATP and substrate (e.g., LRRKtide).
-
LRRK2 inhibitor of interest, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Luminometer.
Procedure:
-
Add 1 µl of the LRRK2 inhibitor at various concentrations or 5% DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Add 2 µl of LRRK2 enzyme solution to each well.[6]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[6]
-
Incubate the plate at room temperature for 120 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Record the luminescence using a plate reader. The luminescent signal is proportional to the ADP produced and thus to the LRRK2 kinase activity.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a LRRK2 inhibitor.
Caption: A generalized workflow for determining the IC50 of LRRK2 inhibitors.
LRRK2 Signaling Pathway and Point of Inhibition
This diagram depicts a simplified representation of the LRRK2 signaling pathway, highlighting the role of its kinase activity and where inhibitors act.
Caption: Simplified LRRK2 signaling and the action of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to G2019S-Selective LRRK2 Kinase Inhibitors for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lrrk2-IN-5 and other selective inhibitors targeting the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease. The G2019S mutation is the most common genetic cause of Parkinson's, leading to enhanced kinase activity.[1] Developing inhibitors that selectively target the mutant form over the wild-type (WT) could offer a more precise therapeutic strategy with a potentially wider safety margin.
Overview of LRRK2 G2019S Signaling
The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase functions.[2] The G2019S mutation, located in the kinase domain, leads to a gain-of-function that increases the phosphorylation of downstream substrates, most notably a subset of Rab GTPases.[1] This hyper-activity is linked to various cellular pathologies implicated in Parkinson's disease, including mitochondrial dysfunction, defects in autophagy and lysosomal pathways, and neuroinflammation.[1][3] Kinase inhibitors primarily act by competing with ATP in the kinase domain's binding pocket, thereby blocking the phosphorylation of substrates.
Caption: LRRK2 G2019S signaling pathway and point of selective inhibition.
Comparative Inhibitor Performance
This section details the biochemical potency and cellular activity of this compound against other notable G2019S-selective and non-selective inhibitors.
Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) in biochemical assays measures the inhibitor's potency against the purified LRRK2 enzyme. A lower IC₅₀ value indicates higher potency. The selectivity index is calculated as the ratio of IC₅₀ (WT) / IC₅₀ (G2019S).
| Inhibitor | LRRK2 (WT) IC₅₀ | LRRK2 (G2019S) IC₅₀ | Selectivity Index (WT/G2019S) | Reference |
| This compound | 16 µM | 1.2 µM | ~13.3 | [4][5] |
| EB-42168 | >5000 nM (Cellular) | 54 nM (Cellular, pS935) | >90 | [6] |
| - | 1.1 nM (Biochemical, FRET) | >100 | [7] | |
| MLi-2 | 0.76 nM (Biochemical) | 0.76 nM (Biochemical) | 1 | [8][9] |
Note: Data for EB-42168 is presented from both cellular and biochemical assays as available in the literature.
Cellular Activity
Cellular assays measure the inhibitor's ability to engage the LRRK2 target within a biological system, often by quantifying the reduction in phosphorylation of LRRK2 itself (e.g., at Ser935 or Ser1292) or its downstream substrates like Rab10.
| Inhibitor | Target Cell Line / System | Assay Readout | Key Findings | Reference |
| This compound | HEK293 cells | pSer935 & pSer1292 LRRK2 | Reduces autophosphorylation levels with a preference for the G2019S mutant. | [4] |
| EB-42168 | Patient-derived PBMCs | pSer935 LRRK2 & pThr73 Rab10 | >100-fold more selective for G2019S LRRK2 compared to WT. | [6] |
| G2019S-LRRK2 expressing cells | Mitochondrial DNA damage | Reverses mtDNA damage caused by G2019S LRRK2 activity. | [6] | |
| MLi-2 | Patient-derived PBMCs | pSer935 LRRK2 & pThr73 Rab10 | Shows an equivalent level of inhibition across all genotypes (WT, heterozygous, homozygous G2019S). | [6] |
| Mouse model | pSer935 LRRK2 | Orally bioavailable and reduces LRRK2 phosphorylation in the brain. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of common protocols used to evaluate LRRK2 inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ LRRK2 kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the LRRK2 enzyme (WT or G2019S), a suitable substrate (e.g., LRRKtide peptide), ATP, and the test inhibitor at various concentrations.[10]
-
Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to allow for phosphorylation.[10]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes.[10]
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This method is used to determine the inhibitory effect of compounds on LRRK2 activity within cells by measuring the phosphorylation status of LRRK2 or its substrates.
Caption: Workflow for Western blot analysis of LRRK2 phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing LRRK2, or patient-derived PBMCs) and allow them to adhere. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[11][12]
-
Cell Lysis: Wash the cells with PBS and then lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Ser935 LRRK2 or anti-phospho-Thr73 Rab10).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal (from a separate blot or by stripping and re-probing the same membrane) to determine the extent of inhibition.[12]
Conclusion
The development of G2019S-selective LRRK2 inhibitors represents a significant step towards a precision medicine approach for Parkinson's disease. Compounds like This compound and EB-42168 demonstrate clear selectivity for the mutant G2019S LRRK2 over its wild-type counterpart in both biochemical and cellular assays. This contrasts with non-selective inhibitors such as MLi-2 , which inhibit both forms of the enzyme with similar high potency.[6] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to further characterize these and other novel inhibitors, ultimately aiding in the development of safer and more effective therapies for LRRK2-associated Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EB-42168 | G2019S-LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 13. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
Comparative Guide to Phenotypic Screening with Lrrk2-IN-5 in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, Lrrk2-IN-5, with other key alternatives in various disease models relevant to Parkinson's Disease (PD). The information is intended to assist researchers in selecting the most appropriate tool compounds for their phenotypic screening and drug discovery efforts.
Introduction to LRRK2 Inhibition in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation, the most common of these, leads to increased LRRK2 kinase activity, making it a prime therapeutic target.[1] LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions.[2][3] Increased kinase activity is linked to several pathological phenotypes, including neuroinflammation, α-synuclein aggregation, and neuronal dysfunction.[4][5][6] A variety of small molecule inhibitors have been developed to target LRRK2 kinase activity, offering valuable tools to probe its function and potential as a therapeutic strategy.
Comparative Analysis of LRRK2 Inhibitors
This section provides a comparative overview of this compound and other widely used LRRK2 inhibitors. The data presented is compiled from various studies to facilitate a cross-compound comparison of their efficacy in different phenotypic assays.
Biochemical and Cellular Kinase Activity Inhibition
The primary measure of a LRRK2 inhibitor's potency is its ability to block the kinase activity of the LRRK2 protein. This is typically assessed through biochemical assays using purified protein or in cellular models by measuring the phosphorylation of LRRK2 itself (e.g., at Ser935 or the autophosphorylation site Ser1292) or its downstream substrates, such as Rab10.[7][8]
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Lrrk2-IN-1 | LRRK2 (G2019S) | 6 | Biochemical | [9] |
| LRRK2 (WT) | 13 | Biochemical | [9] | |
| LRRK2 pSer935 | ~100 | Cellular (HEK293) | [9] | |
| GNE-7915 | LRRK2 (WT) | 11 | Biochemical | [10] |
| LRRK2 (G2019S) | 3 | Biochemical | [10] | |
| LRRK2 pSer935 | 51 | Cellular (HEK293) | [10] | |
| MLi-2 | LRRK2 (WT) | 0.75 | Biochemical | [11] |
| LRRK2 (G2019S) | 1.1 | Biochemical | [11] | |
| LRRK2 pRab10 | 1-10 | Cellular (Mouse Astrocytes) | [12] | |
| PF-06447475 | LRRK2 (WT) | 3 | Biochemical | [2] |
| LRRK2 (G2019S) | 11 | Biochemical | [2] | |
| LRRK2 pSer935 | 19 | Cellular (HEK293) | [2] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Phenotypic Screening in Disease Models
Phenotypic screening aims to identify compounds that can reverse or prevent disease-related cellular characteristics. For LRRK2-associated Parkinson's disease, key phenotypes include neurodegeneration, α-synuclein aggregation, and neuroinflammation.
Neuroprotection in Cellular and Animal Models
LRRK2 inhibitors have been evaluated for their ability to protect neurons from cell death induced by various stressors or by the expression of mutant LRRK2.
| Inhibitor | Disease Model | Phenotype Assessed | Quantitative Outcome | Reference |
| Lrrk2-IN-1 | Primary neurons expressing G2019S LRRK2 | Neuronal viability | Not consistently reported | [8] |
| MLi-2 | Mouse photothrombotic stroke model | Infarct volume | Significant reduction in infarct size | [13][14] |
| PF-06447475 | Mouse model of α-synuclein-induced neuroinflammation | Dopaminergic neuron survival | Significant protection of dopaminergic neurons | [11] |
Modulation of α-Synuclein Aggregation
A pathological hallmark of Parkinson's disease is the aggregation of α-synuclein into Lewy bodies. Several studies have investigated the role of LRRK2 in this process.
| Inhibitor | Disease Model | Phenotype Assessed | Quantitative Outcome | Reference |
| Lrrk2-IN-1 | Primary neurons treated with α-synuclein pre-formed fibrils (PFFs) | α-synuclein inclusion formation | No significant reduction observed | [3] |
| MLi-2 | Mouse model of α-synuclein-induced neuroinflammation | α-synuclein pathology | Not quantitatively reported | [11] |
| PF-06447475 | Mouse model of α-synuclein-induced neuroinflammation | α-synuclein pathology | Not quantitatively reported | [11] |
Note: The effect of LRRK2 inhibitors on α-synuclein aggregation appears to be model-dependent and requires further investigation.[3][6]
Anti-inflammatory Effects in Neuroinflammation Models
Neuroinflammation is a key component of Parkinson's disease pathogenesis, and LRRK2 is highly expressed in immune cells like microglia.[2]
| Inhibitor | Disease Model | Phenotype Assessed | Quantitative Outcome | Reference |
| GSK2578215A | BV2 microglial cells expressing G2019S LRRK2 | TNF-α release | Significant reduction in TNF-α secretion | [15] |
| MLi-2 | Mouse model of Aβ- and α-synuclein-induced neuroinflammation | Microglial and astrocytic activation (Iba1 and GFAP staining) | Significant reduction in glial activation | [11] |
| Pro-inflammatory mediator levels (IL-1β, iNOS) | Significant reduction in IL-1β and iNOS levels | [11] | ||
| PF-06447475 | Mouse model of Aβ- and α-synuclein-induced neuroinflammation | Microglial and astrocytic activation (Iba1 and GFAP staining) | Significant reduction in glial activation | [11] |
| Pro-inflammatory mediator levels (IL-1β, iNOS) | Significant reduction in IL-1β and iNOS levels | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LRRK2 Signaling Pathway in Parkinson's Disease
Caption: LRRK2 signaling pathway in Parkinson's disease.
Experimental Workflow for α-Synuclein Aggregation Assay
Caption: Workflow for α-synuclein aggregation assay.
Experimental Protocols
α-Synuclein Pre-formed Fibril (PFF) Induced Aggregation in Primary Neurons
This protocol is adapted from established methods to model α-synuclein pathology in vitro.[16][17]
1. Preparation of α-Synuclein PFFs:
-
Recombinant α-synuclein monomer is purified.
-
Monomers are incubated at 37°C with constant agitation for 5-7 days to induce fibrillization.
-
Fibrils are sonicated to create smaller, seeding-competent species.
2. Primary Neuron Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic or early postnatal rodents.
-
Neurons are plated on coated coverslips or plates at an appropriate density.
-
Cultures are maintained in neurobasal medium supplemented with B27 and glutamine.
3. Treatment with PFFs and LRRK2 Inhibitors:
-
On day in vitro (DIV) 7, neurons are treated with a final concentration of 1-2 µg/mL of sonicated PFFs.
-
This compound or other inhibitors are added to the culture medium at the desired concentrations, typically concurrently with or shortly after PFF addition.
-
Control wells receive vehicle (e.g., DMSO).
4. Assessment of α-Synuclein Aggregation:
-
After 7-14 days of incubation, neurons are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using an antibody specific for α-synuclein phosphorylated at serine 129 (pS129), a marker of pathological aggregation.
-
Images are acquired using confocal microscopy.
-
The number and area of pS129-positive inclusions per neuron are quantified using image analysis software.
In Vivo Neuroinflammation Model and Assessment
This protocol outlines a general procedure for inducing and assessing neuroinflammation in mouse models of Parkinson's disease.[9][11]
1. Animal Model and Treatment:
-
Wild-type or transgenic mice (e.g., expressing G2019S LRRK2) are used.
-
Neuroinflammation is induced by stereotactic injection of lipopolysaccharide (LPS), α-synuclein PFFs, or other pro-inflammatory agents into the substantia nigra or striatum.
-
This compound or other inhibitors are administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a pre-determined dosing regimen.
2. Tissue Collection and Preparation:
-
At a specified time point after the inflammatory challenge, mice are euthanized and brains are collected.
-
Brains are either fixed in paraformaldehyde for immunohistochemistry or dissected for biochemical analysis.
3. Immunohistochemical Analysis of Glial Activation:
-
Fixed brains are sectioned and stained with antibodies against Iba1 (for microglia) and GFAP (for astrocytes).
-
The number and morphology of activated glia are quantified in the region of interest.
4. Biochemical Analysis of Inflammatory Markers:
-
Brain tissue homogenates are prepared from dissected regions.
-
Levels of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, iNOS) are measured using ELISA, Western blotting, or qPCR.
Conclusion
This compound and other LRRK2 inhibitors are valuable tools for investigating the role of LRRK2 kinase activity in Parkinson's disease-related phenotypes. While direct quantitative comparisons of this compound across a wide range of phenotypic assays are still emerging, the available data on other potent and selective inhibitors like MLi-2 and PF-06447475 demonstrate the potential of this class of compounds to mitigate neuroinflammation and, in some models, offer neuroprotection. The effect on α-synuclein aggregation remains an area of active investigation. The provided protocols and workflows offer a foundation for researchers to design and execute robust phenotypic screens to further characterize this compound and other novel LRRK2 inhibitors. The continued development and rigorous comparative testing of these compounds will be crucial for advancing our understanding of LRRK2 biology and for the development of disease-modifying therapies for Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 activity does not dramatically alter α-synuclein pathology in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | LRRK2 and Protein Aggregation in Parkinson’s Disease: Insights From Animal Models [frontiersin.org]
- 7. LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson’s and Alzheimer’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]
- 14. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Addition of exogenous α-synuclein preformed fibrils to primary neuronal cultures to seed recruitment of endogenous α-synuclein to Lewy body and Lewy neurite–like aggregates | Springer Nature Experiments [experiments.springernature.com]
- 17. Addition of exogenous α-Synuclein Pre-formed fibrils to Primary Neuronal Cultures to seed recruitment of endogenous α-Synuclein to Lewy body and Lewy Neurite-like aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for LRRK2-IN-5
Personal Protective Equipment (PPE) and Handling
When working with Lrrk2-IN-5, appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel should wear:
-
Safety Goggles: To protect the eyes from splashes or aerosols.
-
Protective Gloves: Impervious gloves, such as nitrile, should be worn to prevent skin contact.
-
Lab Coat: An impervious lab coat or clothing should be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[2]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Collect all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.
Disposal Procedures
Proper disposal of this compound and its containers is a critical step in the laboratory workflow. As a potent kinase inhibitor, it should be treated as hazardous waste.
General Guidelines:
-
Do not dispose of down the drain or in general waste.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, pipette tips, gloves, and other lab consumables, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal Facility: Dispose of the hazardous waste through a licensed and approved waste disposal plant.[2] Follow all local, state, and federal regulations for chemical waste disposal.
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound and associated materials.
Storage and Incompatibilities
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][3] Protect from direct sunlight and sources of ignition.[2][3] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[2]
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2][3]
Toxicological and First Aid Information
While specific toxicological data for this compound is not provided in the search results, it should be handled as a potentially hazardous substance.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]
By adhering to these safety and disposal procedures, laboratory personnel can minimize risks and ensure the safe and responsible handling of this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Essential Safety and Handling Protocols for Lrrk2-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Lrrk2-IN-5, a potent and selective LRRK2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedural guidance is based on the safety protocols for structurally similar LRRK2 inhibitors. These protocols are designed to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Protective gloves | Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use. |
| Skin and Body Protection | Impervious clothing (Lab coat) | A lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the compound as a powder or if aerosol formation is possible. Use in a well-ventilated area or under a fume hood.[1][2] |
Health and Safety Information
Based on data from similar LRRK2 inhibitors, the following hazards should be considered.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment. Collect spillage.[2][3] |
Procedural Guidance for Handling and Disposal
A systematic approach to handling, storage, and disposal is critical for laboratory safety and to prevent environmental contamination.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for working with this compound.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Step-by-Step Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1][2]
-
Keep away from direct sunlight and sources of ignition.[1][2]
-
Recommended storage temperature for the pure compound is -20°C for long-term stability (up to 3 years).[1] For solutions in solvent, store at -80°C for up to 6 months.[1]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Use non-sparking tools for handling the solid compound.
Disposal:
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.
-
The compound should be disposed of at an approved waste disposal plant.[2][3]
-
Do not allow the product to enter drains or watercourses.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Response Plan
The following diagram outlines the logical steps to take in an emergency situation involving this compound.
Caption: A decision tree for emergency response to this compound exposure.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[2]
-
After skin contact: Wash off with soap and plenty of water. Take off contaminated clothing and shoes immediately. Get medical attention if irritation develops and persists.[2]
-
After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]
-
Special hazards: May emit irritant fumes during combustion.[1][2][3]
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2][3]
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
